Mt KARI-IN-5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H10N4O5S3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
InChI Key |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Function of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis, caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. This necessitates the exploration of novel therapeutic targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for M. tuberculosis survival but absent in humans, presents a promising avenue for drug development.[1][2][3][4] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, is a particularly attractive target due to its critical role in bacterial metabolism.[2][5][6][7] This technical guide provides an in-depth analysis of the core function of M. tuberculosis KARI, its biochemical properties, and methods for its study, serving as a comprehensive resource for researchers in the field.
I. Enzymatic Function and Role in BCAA Biosynthesis
M. tuberculosis KARI (Mt-KARI) is a bifunctional enzyme that catalyzes a crucial two-step reaction in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1][2][8][9] The enzyme facilitates an alkyl migration followed by a stereospecific reduction.
The reaction begins with either 2-acetolactate or 2-aceto-2-hydroxybutyrate. In the first step, a magnesium ion (Mg²⁺)-dependent isomerization occurs, which involves a methyl migration to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB). This is followed by a reduction of the intermediate, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, to produce R-2,3-dihydroxyisovalerate.[1] This product is then further processed by subsequent enzymes in the pathway to yield the final branched-chain amino acids.[1]
The essentiality of the BCAA pathway for the growth and survival of M. tuberculosis underscores the potential of KARI as an effective drug target.[10]
II. Structural and Mechanistic Insights
Mt-KARI is classified as a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[1][9][11] The functional enzyme is a dimer, with each monomer consisting of two domains: an N-terminal Rossmann fold, typical for nucleotide-binding proteins, and a C-terminal domain with a complex knotted structure.[3][8] The active site is formed at the interface of these two domains from adjacent subunits.[8]
The catalytic mechanism is dependent on the presence of both Mg²⁺ and a nicotinamide cofactor.[1][12] Structural studies have revealed that the binding of these cofactors induces conformational changes within the enzyme, which are critical for catalysis.[3][12] The two magnesium ions in the active site play a direct role in the isomerization step of the reaction.[12] While typically utilizing NADPH, some variants of Mt-KARI have been shown to use both NADPH and NADH, a feature that could confer an evolutionary advantage.[1]
III. Quantitative Biochemical Data
A thorough understanding of the kinetic parameters of Mt-KARI and the potency of its inhibitors is vital for drug development efforts. The following tables summarize key quantitative data from published literature.
Table 1: Kinetic Parameters of M. tuberculosis KARI
| Substrate | Cofactor | KM (µM) | kcat (s⁻¹) | Reference |
| 2-Acetolactate | NADPH | 110 ± 4 | 1.4 ± 0.02 | [1] |
| 3-Hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | [1] |
| 3-Hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | [1] |
| 2-Acetolactate | NADPH | 250 ± 30 | 2.23 ± 0.1 | [1] |
| 3-Hydroxy-3-methyl-2-ketobutyrate (HMKB) | - | 55.54 ± 12.50 (for isomerization) | - | [1] |
Table 2: Inhibitors of M. tuberculosis KARI
| Inhibitor | Inhibition Type | Ki | IC50 (µM) | MIC (µM) | Reference |
| N-isopropyl-N-hydroxyoxamate (IpOHA) | Slow, Tight-binding | ~26 nM | - | 9.8 µg/mL | [2][13] |
| Pyrimidinedione (1f) | Competitive, Time-dependent | 23.3 nM | - | 12.7 | [4][14] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Reversible | 3.03 µM | - | - | [13] |
| Hoe 704 | Reversible | 300 nM | - | - | [13] |
| MMV553002 (hydrolyzed product) | Potent Inhibitor | < 200 nM | - | - | [7] |
| Fmoc-Phe-OH | - | - | 98.3 ± 1.1 | - | [2] |
| NSC116565 | - | - | - | 2.93 (H37Ra), 6.06 (H37Rv) | [13] |
| Unnamed Compound 1 | - | 3 - 4 µM | - | Active in cell assays | [6] |
| Unnamed Compound 2 | - | 3 - 4 µM | - | Active in cell assays | [6] |
IV. Experimental Protocols
A. Overexpression and Purification of Recombinant Mt-KARI
-
Gene Cloning and Expression: The gene encoding Mt-KARI is cloned into an appropriate expression vector (e.g., with an N-terminal His6-tag). The construct is then transformed into a suitable E. coli expression strain, such as BL21(DE3).[1][10]
-
Cell Culture and Induction: A large-scale culture is grown in a suitable medium (e.g., Terrific Broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[15] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for an additional 12 hours at 37°C with shaking.[15]
-
Cell Lysis and Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a cold lysis buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0) and lysed.[15] The soluble protein is purified to near homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and molecular weight (expected ~54 kDa) are confirmed by SDS-PAGE analysis.[1][10]
B. KARI Enzyme Activity Assay
The activity of Mt-KARI is typically determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[1][8]
-
Reaction Mixture: A standard assay mixture (e.g., 250 µL total volume) contains:
-
Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm is monitored at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.[1][8][10]
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹ cm⁻¹).[1] The kinetic parameters (KM and kcat) are then determined by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[1][8][15]
V. Visualizations
The following diagrams illustrate the key pathway and a typical experimental workflow for studying Mt-KARI.
Caption: The role of Mt-KARI in the BCAA biosynthesis pathway.
Caption: A typical experimental workflow for determining Mt-KARI kinetic parameters.
VI. Conclusion
Mycobacterium tuberculosis KARI is a well-validated target for the development of novel anti-tubercular agents.[6] Its essential role in the BCAA biosynthesis pathway, coupled with its absence in humans, provides a solid foundation for a targeted drug discovery approach. This guide has synthesized the current understanding of Mt-KARI's function, structure, and kinetics, and has provided detailed experimental protocols to facilitate further research. The continued investigation of this enzyme and the development of potent and specific inhibitors are critical steps towards combating the global threat of tuberculosis.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]
- 9. Ketol-acid reductoisomerase - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Cofactor specificity motifs and the induced fit mechanism in Class I ketol-acid reductoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
Branched-Chain Amino Acid Synthesis in Mycobacterium tuberculosis: A Technical Guide for Drug Discovery
Abstract: The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the identification of novel therapeutic targets. The biosynthetic pathway for branched-chain amino acids (BCAAs)—L-valine, L-leucine, and L-isoleucine—represents a compelling area for drug development. This pathway is essential for the growth, survival, and virulence of Mtb, particularly within the nutrient-limited environment of host macrophages.[1][2] Crucially, this metabolic route is absent in humans, presenting a clear therapeutic window and minimizing the potential for host toxicity.[2][3] This technical guide provides an in-depth overview of the BCAA synthesis pathway in Mtb, detailing its key enzymes, regulatory mechanisms, and validation as a drug target. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
The BCAA Biosynthetic Pathway in M. tuberculosis
The synthesis of L-valine, L-leucine, and L-isoleucine in Mtb originates from common precursors and involves a series of shared enzymatic steps before the pathways diverge. Four enzymes—acetohydroxyacid synthase (IlvB/N), ketol-acid reductoisomerase (IlvC), dihydroxyacid dehydratase (IlvD), and branched-chain aminotransferase (IlvE)—are common to the synthesis of all three BCAAs.[1] The pathway for L-isoleucine begins with L-threonine, while the pathways for L-valine and the L-leucine precursor, α-ketoisovalerate, begin with pyruvate.[1] The essentiality of this pathway has been confirmed through high-density mutagenesis studies and the creation of auxotrophic mutants, which show attenuated virulence in animal models.[1][4]
Caption: The branched-chain amino acid biosynthetic pathway in M. tuberculosis.
Key Enzymes in BCAA Biosynthesis
The enzymes of the BCAA pathway are highly coordinated. Their individual characteristics, from co-factor requirements to catalytic mechanisms, provide multiple opportunities for targeted inhibition.
Table 1: Key Enzymes in Mtb BCAA Biosynthesis
| Enzyme Name | Gene(s) | EC Number | Function | Cofactor(s) |
|---|---|---|---|---|
| Threonine Dehydratase | ilvA | 4.3.1.19 | Converts L-threonine to α-ketobutyrate for isoleucine synthesis.[1] | Pyridoxal 5'-phosphate (PLP)[1] |
| Acetohydroxyacid Synthase (AHAS) | ilvB1, ilvN | 2.2.1.6 | Condenses pyruvate with a second molecule of pyruvate or with α-ketobutyrate.[1][3] | Thiamine diphosphate (ThDP) |
| Ketol-Acid Reductoisomerase (KARI) | ilvC | 1.1.1.86 | Converts AHAS products via two steps: alkylmigration and NADPH-dependent reduction.[1][3] | NADPH, Mg²+[3] |
| Dihydroxyacid Dehydratase (DHAD) | ilvD | 4.2.1.9 | Dehydrates 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate.[1][5] | [2Fe-2S] cluster[5][6] |
| Branched-Chain Aminotransferase (BCAT) | ilvE | 2.6.1.42 | Catalyzes the final transamination step to produce the three BCAAs.[1][7] | Pyridoxal 5'-phosphate (PLP)[7] |
| α-Isopropylmalate Synthase (IPMS) | leuA | 2.3.3.13 | Catalyzes the first committed step in leucine synthesis from α-ketoisovalerate.[1][2] | Divalent metal ion (e.g., Zn²+)[8] |
| Isopropylmalate Isomerase | leuC, leuD | 4.2.1.33 | Isomerizes α-isopropylmalate to β-isopropylmalate.[1][5] |
| β-Isopropylmalate Dehydrogenase | leuB | 1.1.1.85 | Oxidatively decarboxylates β-isopropylmalate to α-ketoisocaproate.[1] | NAD+ |
Dihydroxyacid Dehydratase (IlvD)
IlvD is particularly notable as it contains an iron-sulfur cluster essential for its catalytic activity.[5] In Mtb, this has been identified as a [2Fe-2S] cluster, which is sensitive to oxygen and nitric oxide (NO).[1][5][6] This sensitivity is significant, as NO is a key component of the host immune response. Growth of Mtb treated with NO can be restored by supplementing with all three BCAAs, highlighting the vulnerability of this enzyme.[1] Downregulation of the ilvD gene impairs the ability of Mtb to grow in mice, confirming its importance for virulence.[1]
α-Isopropylmalate Synthase (LeuA)
LeuA catalyzes the first committed step in L-leucine biosynthesis.[2] The crystal structure of Mtb LeuA has been resolved, revealing a domain-swapped dimer. Each monomer consists of a catalytic TIM barrel domain and a distinct regulatory domain.[2][8] This regulatory domain is the binding site for L-leucine, the pathway's end product, which acts as a feedback inhibitor.[1][2]
Regulation of the BCAA Pathway
The BCAA pathway in Mtb is tightly regulated to maintain amino acid homeostasis and conserve cellular resources. The primary mechanism of control is allosteric feedback inhibition, where the final products of the pathway inhibit early enzymatic steps.
-
Acetohydroxyacid Synthase (AHAS) is inhibited by L-valine and, to a lesser extent, L-isoleucine. L-leucine has no inhibitory effect on Mtb AHAS.[1]
-
α-Isopropylmalate Synthase (LeuA) , the first enzyme exclusive to leucine synthesis, is subject to feedback inhibition by L-leucine.[1][2] L-leucine is a reversible, slow-onset inhibitor of the enzyme.[1]
Caption: Allosteric feedback regulation of the BCAA synthesis pathway in Mtb.
The BCAA Pathway as a Drug Target
The essentiality of the BCAA pathway, coupled with its absence in mammals, makes its enzymes prime candidates for the development of new anti-tubercular agents.[3] Deletion of genes such as ilvB1 (AHAS) results in a strain that is auxotrophic for all three BCAAs and shows a significant loss of viability when these amino acids are depleted.[4] This mutant is also attenuated for virulence in mice.[4] Several compounds have been identified that inhibit key enzymes in this pathway.
Table 2: Inhibitors of Mtb BCAA Biosynthesis Pathway
| Inhibitor | Target Enzyme | Type of Inhibition | Key Quantitative Data | Citation(s) |
|---|---|---|---|---|
| Sulphometuron Methyl | AHAS (IlvB1) | - | MIC < 20 µM | [9] |
| Chlorflavonin | AHAS (IlvB1) | - | MIC₉₀ = 1.56 µM | [10] |
| NSC116565 | KARI (IlvC) | Competitive, Time-dependent | Kᵢ = 0.0954 µM; MIC₉₀ = 20.42 µM | [3] |
| Aspterric Acid | DHAD (IlvD) | Potent Inhibitor | - | [5][6] |
| Aminooxy Compounds (e.g., O-Allylhydroxylamine) | BCAT (IlvE) | Mixed-type | Kᵢ = 8.20 - 21.61 µM; MIC = 156 µM (O-Allylhydroxylamine) |[11][12] |
The flavonoid natural product chlorflavonin specifically inhibits the IlvB1 catalytic subunit of AHAS.[10] While bacteriostatic alone, it acts synergistically with first-line antibiotics, leading to complete sterilization of Mtb cultures in combination with delamanid.[10] Similarly, inhibitors targeting KARI (IlvC) have shown promise. The growth inhibition of Mtb by the KARI inhibitor NSC116565 can be reversed by supplementing the culture medium with BCAAs, confirming its on-target activity.[3]
Experimental Protocols
Expression and Purification of Mtb Dihydroxyacid Dehydratase (IlvD)
This protocol is adapted from the methods described for the characterization of Mtb-DHAD.[5] All steps must be performed in a strictly anaerobic environment to prevent degradation of the Fe-S cluster.
-
Cloning: The open reading frame encoding IlvD (Rv0189c) is amplified from Mtb H37Rv genomic DNA via PCR. The product is then cloned into an E. coli expression vector, such as pProEX, which allows for the expression of an N-terminal polyhistidine-tagged protein.
-
Transformation: The expression construct is transformed into E. coli BL21(DE3) cells. For enhanced Fe-S cluster assembly, co-transformation with a plasmid overexpressing the E. coli suf operon (e.g., pPH151) is recommended.
-
Cell Culture: Transformants are grown in LB medium containing appropriate antibiotics (e.g., 50 µg/ml carbenicillin and 34 µg/ml chloramphenicol) at 37°C with shaking until an OD₆₀₀ of ~0.6 is reached.
-
Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole) supplemented with a protease inhibitor cocktail, lysozyme, and DNase I. Lysis is performed by sonication on ice.
-
Purification:
-
The lysate is clarified by ultracentrifugation.
-
The supernatant containing the soluble His-tagged IlvD is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a buffer containing a higher concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins.
-
IlvD is eluted using a high-concentration imidazole buffer (e.g., 300 mM).
-
The purified protein is immediately transferred to an anaerobic environment for all subsequent steps, including buffer exchange/desalting to remove imidazole.
-
Enzymatic Assay for IlvD Activity
The activity of IlvD is measured using a continuous spectrophotometric coupled assay that monitors the oxidation of NADH at 340 nm.[5]
Caption: Workflow for the coupled enzymatic assay to determine IlvD activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), NADH, L-glutamate, MgCl₂, and an excess of the coupling enzymes IlvE (BCAT) and glutamate dehydrogenase (GDH).
-
Enzyme Addition: Add a known amount of purified IlvD to the mixture and incubate for a few minutes at 30°C to establish a baseline.
-
Initiation: Initiate the reaction by adding the substrate, (2R,3R)-2,3-dihydroxy-3-methylbutanoate (the precursor to α-ketoisovalerate).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH. The rate of reaction is proportional to the activity of IlvD, provided it is the rate-limiting step.
-
Controls: Run control reactions lacking the IlvD enzyme or the substrate to account for any background NADH oxidation.
Conclusion and Future Directions
The branched-chain amino acid synthesis pathway is a clinically validated and highly promising target for the development of novel anti-tubercular drugs. Its essentiality for Mtb virulence and its absence in the human host provide a strong rationale for continued investigation. The key enzymes, particularly AHAS (IlvB1), KARI (IlvC), and DHAD (IlvD), have been identified as vulnerable points for therapeutic intervention.
Future efforts should focus on:
-
Structure-Based Drug Design: Leveraging the available crystal structures of enzymes like LeuA and IlvD to design potent and specific inhibitors.
-
High-Throughput Screening: Screening diverse compound libraries against the key enzymes to identify novel chemical scaffolds.
-
Exploring Synergy: Investigating the synergistic potential of BCAA pathway inhibitors with existing first- and second-line anti-TB drugs to shorten treatment duration and combat resistance.
-
Targeting Regulation: Exploring strategies to disrupt the allosteric regulation of the pathway, which could offer an alternative mechanism of inhibition.
By focusing on this essential metabolic pathway, the research community can make significant strides toward developing a new generation of therapeutics to combat the global threat of tuberculosis.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of LeuA from Mycobacterium tuberculosis, a key enzyme in leucine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inactivation of the ilvB1 gene in Mycobacterium tuberculosis leads to branched-chain amino acid auxotrophy and attenuation of virulence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe-2S cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of branched-chain amino acid biosynthesis as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorflavonin Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ketol-Acid Reductoisomerase in Tuberculosis Pathogenesis: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and validation of novel drug targets. One such promising target is ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mtb. This pathway's absence in humans makes KARI an ideal candidate for selective therapeutic intervention. This technical guide provides a comprehensive overview of the role of KARI in TB pathogenesis, detailing its enzymatic function, the BCAA pathway, and its validation as a drug target. It includes a compilation of quantitative data on KARI inhibitors, detailed experimental protocols for its study, and visualizations of key pathways and workflows to aid in research and drug development efforts.
Introduction: The Imperative for Novel TB Drug Targets
The increasing prevalence of multidrug-resistant tuberculosis underscores the urgent need for new antitubercular agents with novel mechanisms of action. The biosynthetic pathways of essential metabolites in M. tuberculosis that are absent in humans present attractive targets for drug discovery[1][2][3][4]. The branched-chain amino acid (BCAA) biosynthesis pathway, responsible for the production of leucine, isoleucine, and valine, is one such critical pathway essential for the survival and pathogenesis of Mtb[5][6][7].
Ketol-Acid Reductoisomerase (KARI): A Linchpin in BCAA Biosynthesis
Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c in Mtb H37Rv), is the second enzyme in the BCAA biosynthesis pathway[7]. It is a bifunctional enzyme that catalyzes a two-step reaction: an initial Mg²⁺-dependent isomerization via an alkyl migration, followed by an NADPH-dependent reduction of the intermediate[2][8][9][10][11]. Specifically, KARI converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate, a crucial precursor for the synthesis of valine and leucine[11][12]. The essentiality of this enzyme for Mtb growth, coupled with its absence in mammals, establishes it as a high-value target for the development of new anti-TB drugs. Studies involving the downregulation of KARI in Mtb have demonstrated a significant impairment in the bacterium's ability to persist, as well as to survive within macrophages and in murine infection models[6].
The Branched-Chain Amino Acid Biosynthesis Pathway
The synthesis of branched-chain amino acids is a fundamental metabolic process for M. tuberculosis. The pathway, illustrated below, highlights the central role of KARI.
Quantitative Data on Mtb KARI Inhibitors
The validation of KARI as a drug target is supported by the identification of several classes of inhibitors. The table below summarizes the quantitative data for a selection of these inhibitors against Mtb KARI and whole-cell Mtb.
| Inhibitor Class | Compound | Ki (nM) | IC50 (µM) | MIC (µM) | Reference(s) |
| Thiazolo[4,5-d]pyrimidine | NSC116565 | 95.4 | - | 20 | [13] |
| 151f | 8 | - | 18 | [13] | |
| Benzo[b][2][13]oxazin-2-one derivative | 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | - | [13] |
| 2-aminophenol | - | - | 1.10 | [13] | |
| Pyrimidinedione | 1f | 23.3 | - | 12.7 | [3][9] |
| N-hydroxy-N-isopropyloxamate (IpOHA) Analog | Analog of IpOHA | 19.7 | - | 2.32 (MIC90) | [14] |
| Natural Product Analogs | Compound 14 | 3710 | - | - | [1] |
| Compound 16 | 3060 | - | 2.06 | [1] | |
| Cyclopropane-1,1-dicarboxylate (CPD) | CPD | 3030 | - | - | [14] |
| Phosphinate | Hoe 704 | 300 | - | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments in the study of Mtb KARI.
Mtb KARI Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of compounds against purified Mtb KARI.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 0.2 mM NADPH.
-
Enzyme Stock: Purified Mtb KARI in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Substrate Stock: 2-acetolactate in assay buffer.
-
Inhibitor Stock: Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of inhibitor stock solution to each well. For control wells, add 2 µL of DMSO.
-
Add 178 µL of assay buffer containing the desired final concentration of Mtb KARI to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding[6].
-
Initiate the reaction by adding 20 µL of the 2-acetolactate substrate stock solution.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader at 37°C[4].
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[15].
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed)[6][15]. The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ for competitive inhibitors[16].
-
Macrophage Infection Model for Intracellular Efficacy
This protocol assesses the ability of KARI inhibitors to kill Mtb residing within macrophages.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Seed THP-1 cells in a 24-well plate at a density of 3 x 10⁵ cells per well.
-
Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of log-phase Mtb H37Rv.
-
Wash the differentiated macrophages with fresh medium to remove PMA.
-
Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 0.1 to 25, depending on the experimental design[5][13].
-
Incubate for 3 hours to allow for phagocytosis.
-
Wash the cells with fresh medium containing amikacin (200 µg/mL) for 1 hour to kill extracellular bacteria, followed by three washes with DPBS[5].
-
-
Compound Treatment and Assessment of Bacterial Viability:
-
Add fresh medium containing serial dilutions of the test compound or DMSO (vehicle control) to the infected macrophages.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3-6 days.
-
At desired time points, lyse the macrophages with sterile water or 0.1% saponin.
-
Serially dilute the lysates and plate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.
-
In Vivo Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of KARI inhibitors in a mouse model of TB.
-
Animal Model and Infection:
-
Use a suitable mouse strain, such as BALB/c or C57BL/6, for chronic infection models[17]. For rapid screening, interferon-gamma knockout (GKO) mice can be utilized[18].
-
Infect mice with a low-dose aerosol of Mtb H37Rv (approximately 50-100 CFU per lung) using a calibrated inhalation exposure system[17].
-
-
Drug Administration:
-
Initiate treatment at a predefined time post-infection (e.g., 20 days for chronic models).
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., isoniazid).
-
Treat the mice for a specified duration (e.g., 8 days for rapid screening, 4-6 weeks for chronic models)[18][19].
-
-
Efficacy Assessment:
-
Monitor the body weight of the mice throughout the experiment as an indicator of drug efficacy and toxicity[20].
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
Incubate for 3-4 weeks and enumerate the CFU to determine the bacterial burden in the organs. A significant reduction in CFU in treated mice compared to the control group indicates drug efficacy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in KARI-related TB research.
References
- 1. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Macrophage infection with M. tuberculosis [bio-protocol.org]
- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, crystallization and preliminary X-ray crystallographic studies of the Mycobacterium tuberculosis DNA gyrase CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sketchviz.com [sketchviz.com]
- 15. courses.edx.org [courses.edx.org]
- 16. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Mt KARI as a novel drug target for tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel drug targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for Mtb's survival but absent in humans, presents a promising avenue for therapeutic intervention.[1] This guide focuses on ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, as a validated and attractive target for the development of new anti-tuberculosis agents. This document provides a comprehensive overview of Mt KARI, including its biochemical properties, kinetic parameters, and a summary of known inhibitors. Detailed experimental protocols for enzyme assays, protein purification, and inhibitor screening are provided to facilitate further research and development in this area.
Introduction: The Case for Mt KARI as a Drug Target
Tuberculosis (TB) remains a leading cause of death from a single infectious agent. The BCAA biosynthesis pathway, responsible for the production of valine, leucine, and isoleucine, is crucial for the growth and survival of M. tuberculosis.[1] Since humans obtain these essential amino acids from their diet, the enzymes in this pathway are considered excellent targets for selective antimicrobial drugs.
Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene, is a critical enzyme in this pathway. It catalyzes the Mg²⁺-dependent isomerization of α-acetolactate to α-keto-β-hydroxyisovalerate, followed by an NADPH-dependent reduction to α,β-dihydroxyisovalerate. The essentiality of this pathway for Mtb makes KARI a highly viable target for the development of novel anti-TB drugs.[1]
Biochemical and Structural Properties of Mt KARI
Mycobacterium tuberculosis KARI (Mt KARI) is a Class I KARI, which are typically found in microorganisms and have a shorter amino acid sequence compared to the Class II enzymes found in plants.[2] The crystal structure of Mt KARI has been resolved, providing a framework for the rational design of inhibitors.[3] The enzyme is a dimer and its active site contains two Mg²⁺ ions that are crucial for catalysis.[3]
Data Presentation: Quantitative Analysis of Mt KARI and its Inhibitors
The following tables summarize the key quantitative data for Mt KARI and several of its inhibitors.
Table 1: Kinetic Parameters of M. tuberculosis KARI (Mt KARI)
| Substrate | KM (µM) | kcat (s⁻¹) | Reference |
| 2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | [4] |
| 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | 301.30 ± 7.7 | 201.17 ± 61.39 | [4] |
Table 2: Potency of Known Inhibitors against Mt KARI and M. tuberculosis
| Compound | Ki (nM) | MIC50/MIC90 (µM) against Mtb | Inhibition Type | Reference |
| NSC116565 | 95.4 | MIC50 = 2.93 (H37Ra), 6.06 (H37Rv) | Time-dependent | [5] |
| 1f (pyrimidinedione derivative) | 23.3 | MIC = 12.7 (H37Rv) | Competitive (AL & NADPH), Time-dependent | [6] |
| MMV553002 (hydrolyzed product) | 531 | - | - | [3] |
| E4 (hydrolyzed MMV553002) | 153 ± 25 | - | - | [7] |
| E10 | 38.4 ± 5.5 | - | - | [7] |
| Mt KARI-IN-5 | 4720 | MIC = 1.56 (H37Rv) | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Mt KARI.
Recombinant Mt KARI Expression and Purification
This protocol is based on methods described for the expression and purification of mycobacterial proteins.[8][9]
-
Gene Cloning and Expression Vector:
-
The ilvC gene encoding Mt KARI is amplified from M. tuberculosis H37Rv genomic DNA via PCR.
-
The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for purification.
-
-
Protein Expression:
-
The expression plasmid is transformed into E. coli BL21(DE3) cells.
-
Cultures are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The culture is then incubated at a lower temperature (e.g., 18°C) for 18-20 hours to enhance soluble protein expression.
-
-
Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, and 0.1-1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.
-
-
Affinity Chromatography Purification:
-
The soluble lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
The His-tagged Mt KARI is eluted with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).
-
-
Protein Characterization:
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
Mt KARI Enzyme Activity Assay
This spectrophotometric assay monitors the consumption of NADPH at 340 nm.[4][10]
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
4 mM MgCl₂
-
0.2 mM NADPH
-
Purified Mt KARI enzyme (concentration to be optimized for linear initial velocity)
-
-
-
Initiation of Reaction:
-
The reaction is initiated by the addition of the substrate, 2-acetolactate (concentration range to be varied for kinetic analysis, e.g., 0-1 mM).
-
-
Data Acquisition:
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer at 25°C.
-
The molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) is used to calculate the rate of the reaction.
-
-
Data Analysis:
-
Initial velocities are plotted against substrate concentration.
-
The Michaelis-Menten equation is used to determine the KM and kcat values.
-
High-Throughput Screening (HTS) for Mt KARI Inhibitors
This protocol is adapted from methodologies used for screening compound libraries against enzymes.[5][11]
-
Assay Preparation:
-
The KARI enzyme assay is adapted to a 96- or 384-well microplate format.
-
The final reaction volume is typically 50-100 µL.
-
-
Compound Library Screening:
-
A compound library (e.g., the National Cancer Institute Developmental Therapeutic Program library) is screened at a fixed concentration (e.g., 10-100 µM).
-
Compounds are pre-incubated with the enzyme and NADPH in the reaction buffer for a defined period (e.g., 30 minutes) before initiating the reaction with the substrate.
-
-
Hit Identification and Confirmation:
-
Compounds that show significant inhibition (e.g., >40%) are identified as primary hits.
-
Hits are re-screened at lower concentrations to confirm their activity and determine IC₅₀ values.
-
-
Mechanism of Inhibition Studies:
-
For confirmed hits, further kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Lineweaver-Burk plots can be used for this analysis.[5]
-
-
Time-Dependency Analysis:
-
To assess if the inhibition is time-dependent, the inhibitor is pre-incubated with the enzyme for varying periods before initiating the reaction.
-
Crystallization of Mt KARI
This protocol outlines a general procedure for the crystallization of Mt KARI, often in complex with inhibitors and cofactors, for structural studies.[3][7]
-
Protein Preparation:
-
Highly pure and concentrated Mt KARI is required. The protein buffer should be compatible with crystallization (e.g., low salt concentration).
-
-
Complex Formation:
-
For co-crystallization, the purified Mt KARI is incubated with the inhibitor, Mg²⁺, and NADPH (or a non-hydrolyzable analog) in molar excess.
-
-
Crystallization Screening:
-
The protein-ligand complex is screened against a wide range of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).
-
The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
-
Crystal Optimization:
-
Initial crystal hits are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
-
-
X-ray Diffraction Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known KARI structure as a search model.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key biological and experimental processes related to Mt KARI.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Caption: Workflow for Mt KARI Inhibitor Discovery and Characterization.
Conclusion and Future Directions
Mt KARI is a well-validated and promising target for the development of novel anti-tuberculosis drugs. Its essentiality for the pathogen and absence in humans provide a clear therapeutic window. The availability of its crystal structure and established enzyme assays facilitate a structure-based drug design approach. The inhibitors discovered to date, while promising, require further optimization to improve their potency, selectivity, and pharmacokinetic properties. Future research should focus on the discovery of novel chemical scaffolds that exhibit potent and specific inhibition of Mt KARI, leading to the development of new and effective treatments for tuberculosis.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Mt KARI Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the discovery of inhibitors targeting Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of Mtb but absent in humans, making it an attractive target for novel anti-tuberculosis therapeutics.[1][2]
Introduction to Mt KARI as a Drug Target
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery of new drugs with novel mechanisms of action. The BCAA biosynthesis pathway is a promising area for drug development as it is essential for bacteria but not present in mammals, which reduces the potential for host toxicity.[3][4]
Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing a two-step reaction: an alkyl migration and a subsequent NADPH-dependent reduction.[5][6] It converts 2-acetolactate to 2,3-dihydroxyisovalerate in the valine and leucine biosynthesis pathway, and 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate in the isoleucine pathway.[5] The essentiality of this pathway for Mtb makes KARI a prime target for inhibitor discovery.[2]
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the role of KARI within the BCAA biosynthesis pathway.
Inhibitor Discovery Workflow
The discovery of Mt KARI inhibitors typically follows a structured workflow, beginning with screening and progressing through hit-to-lead optimization.
Data Presentation: Mt KARI Inhibitors
The following tables summarize the quantitative data for various identified Mt KARI inhibitors.
Table 1: Potent Mt KARI Inhibitors
| Compound Name/Reference | Type | Ki (nM) | IC50 (µM) | MIC (µM) | Notes |
| NSC116565 | Pyrimidinedione | 95.4 | - | 2.93 - 6.06 | Time-dependent inhibitor; binds in the presence and absence of NADPH.[4][7] |
| 1f (NSC116565 analogue) | Pyrimidinedione | 23.3 | - | 12.7 | Competitive inhibitor with respect to both substrate and NADPH.[8][9] |
| MMV553002 (hydrolyzed) | 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | - | Identified from the Medicines for Malaria Venture Pathogen Box; the parent compound hydrolyzes to this active inhibitor.[2] |
| Compound 14 | In-house database compound | 3710 | - | - | Identified through molecular docking.[1] |
| Compound 16 | In-house database compound | 3060 | - | 2.06 | Identified through molecular docking; showed a 1.9-fold logarithmic reduction in Mtb growth in an infected macrophage model.[1] |
| 151f (NSC116565 analogue) | Phenyl derivative | 8 | - | 18 | Potent analogue of NSC116565.[2] |
| IpOHA | N-hydroxy-N-isopropyloxamate | - | - | 9.8 µg/mL | A known potent KARI inhibitor used as a reference compound.[5] |
| E4 (MMV553002 derivative) | - | 153 | - | - | Derivative of a hit from the Medicines for Malaria Venture Pathogen Box.[10] |
| E10 (MMV553002 derivative) | - | 38.4 | - | - | Derivative of a hit from the Medicines for Malaria Venture Pathogen Box.[10] |
Experimental Protocols
Mt KARI Enzyme Inhibition Assay
This protocol is a generalized procedure based on common practices for determining the inhibitory activity of compounds against Mt KARI.
-
Protein Expression and Purification: Recombinant Mt KARI is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Assay Buffer: A typical assay buffer consists of 100 mM Tris-HCl (pH 8.0) and 4 mM MgCl₂.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, NADPH (typically 0.2 mM), and the inhibitor at various concentrations in the assay buffer. The mixture is pre-incubated for a defined period (e.g., 30 minutes).
-
Substrate Addition: The reaction is started by the addition of the substrate, 2-acetolactate.
-
Data Acquisition: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Initial velocities are plotted against inhibitor concentrations to determine the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition, assays are performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk plots or non-linear regression.[11]
X-ray Crystallography of Mt KARI-Inhibitor Complexes
This protocol outlines the general steps for determining the crystal structure of Mt KARI in complex with an inhibitor.
-
Crystallization: Purified Mt KARI is co-crystallized with the inhibitor, Mg²⁺, and NADPH. This is typically achieved using the hanging-drop or sitting-drop vapor-diffusion method at a constant temperature. Crystallization screens are used to identify initial crystallization conditions, which are then optimized.
-
Crystal Soaking (Alternative Method): Alternatively, apo-crystals of Mt KARI can be grown first and then soaked in a solution containing the inhibitor.
-
Cryo-protection: Crystals are transferred to a cryo-protectant solution (e.g., crystallization solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Data Collection: Crystals are flash-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known KARI structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to produce the final structure. The coordinates and structure factors are typically deposited in the Protein Data Bank (PDB).[12]
M. tuberculosis Whole-Cell Growth Inhibition Assay
This protocol describes a common method for assessing the activity of inhibitors against live M. tuberculosis.
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Assay Plate Preparation: Compounds are serially diluted in DMSO and dispensed into 96- or 384-well microplates.
-
Inoculation: The bacterial culture is diluted to a specific optical density (OD) and added to the wells containing the compounds. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: Plates are incubated at 37°C for a period of 5-7 days.
-
Growth Measurement: Bacterial growth is quantified using a viability indicator such as AlamarBlue or by measuring the optical density at 600 nm. For high-throughput screening, fluorescent reporter strains of Mtb can be used, where growth is measured by fluorescence intensity.[1][2]
-
Data Analysis: The percentage of growth inhibition is calculated relative to the positive control. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits a certain percentage (e.g., 90%) of bacterial growth.
Conclusion
The discovery of Mt KARI inhibitors represents a promising avenue for the development of new anti-tuberculosis drugs. A variety of chemical scaffolds have been identified through both high-throughput screening and rational, structure-based design approaches. The detailed characterization of their inhibitory mechanisms and binding modes through enzymatic and structural studies is crucial for the optimization of these lead compounds into effective clinical candidates. The methodologies outlined in this guide provide a framework for the continued exploration of Mt KARI as a therapeutic target.
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toolify.ai [toolify.ai]
- 5. researchgate.net [researchgate.net]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 9. mdpi.com [mdpi.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]
Structural Biology of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): A Technical Guide for Drug Discovery
Abstract
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This pathway is absent in humans, making KARI a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the structural biology of Mtb KARI, intended for researchers, scientists, and drug development professionals. It consolidates crystallographic and kinetic data, details experimental protocols for protein characterization, and visualizes key processes to facilitate a deeper understanding of this important enzyme and aid in structure-based drug design efforts.
Introduction
Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains of M. tuberculosis. The discovery of new drug targets and inhibitors is therefore a critical area of research. The branched-chain amino acid biosynthesis pathway is essential for the survival of Mtb, and its absence in humans makes the enzymes in this pathway attractive targets for novel therapeutics.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the Mg²⁺- and NADPH-dependent conversion of 2-acetolactate or 2-aceto-2-hydroxybutyrate to their corresponding 2,3-dihydroxy-3-alkylbutyrate products.[2] This guide focuses on the structural and functional characteristics of Mtb KARI, providing a foundational resource for researchers aiming to develop inhibitors against this enzyme.
Structural Overview of M. tuberculosis KARI
M. tuberculosis KARI is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[3][4] The crystal structure of Mtb KARI has been solved to a remarkable 1.0 Å resolution, providing detailed insights into its active site and catalytic mechanism.[2]
The enzyme is a homodimer, with each monomer consisting of two domains: an N-terminal NADPH-binding domain and a C-terminal domain that houses the active site and binds the metal ion cofactors.[2][5] The active site is solvent-accessible and contains two magnesium ions that are crucial for catalysis.[2] The binding of NADPH and the substrate induces a conformational change, bringing the two metal ions closer together, which is a critical step for the initiation of the enzymatic reaction.[2][5]
A variant of M. tuberculosis has been found to possess a class II KARI, which is longer than the class I enzyme and can utilize both NADH and NADPH as cofactors.[3][6] This finding highlights the genetic diversity within Mtb and presents additional considerations for drug development.
Crystallographic Data
The following table summarizes the available crystallographic data for M. tuberculosis KARI and its homologs in complex with various ligands.
| PDB ID | Enzyme | Ligand(s) | Resolution (Å) | Reference |
| 4YPO | M. tuberculosis KARI | Mg²⁺ | 1.0 | [2] |
| - | S. aureus KARI (56% identity) | MMV553002 (hydrolyzed), NADPH, Mg²⁺ | 1.72 | [7] |
| - | S. aureus KARI | Pyrimidinedione 1f | - | [8] |
Enzymatic Reaction and Kinetics
KARI catalyzes a two-step reaction: an isomerization followed by a reduction. The reaction requires the presence of Mg²⁺ for the isomerization step and NADPH for the reduction step.[4]
Enzyme Kinetics Data
The kinetic parameters for Mtb KARI and its inhibitors are crucial for understanding enzyme function and for the development of potent inhibitors.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| M. tuberculosis KARI (Class I) | 2-acetolactate | KM | 110 ± 4 µM | [3] |
| kcat | 1.4 ± 0.02 s⁻¹ | [3] | ||
| M. tuberculosis KARI (Class II) | 2-acetolactate | KM | 250 ± 30 µM | [3] |
| kcat | 2.23 ± 0.1 s⁻¹ | [3] | ||
| HMKB (NADPH) | KM | 301.30 ± 7.7 µM | [3] | |
| kcat | 201.17 ± 61.39 s⁻¹ | [3] | ||
| HMKB (NADH) | KM | 556.15 ± 137.8 µM | [3] | |
| kcat | 79.25 ± 32.88 s⁻¹ | [3] | ||
| M. tuberculosis KARI | Pyrimidinedione 1f | Ki | 23.3 nM | [5][8] |
| MMV553002 | IC50 (cell-based) | 0.8 µM | [7] | |
| 3-(methylsulfonyl)-2-oxopropanic acid | Ki | 531 nM | [1] | |
| NSC116565 | Ki | 95.4 nM | [1] | |
| Phenyl derivative 151f | Ki | 8 nM | [1] |
Inhibitor Efficacy Against M. tuberculosis
The ultimate goal of developing KARI inhibitors is to kill M. tuberculosis. The following table presents the minimum inhibitory concentrations (MIC) of selected KARI inhibitors against Mtb cells.
| Inhibitor | MIC (µM) | Reference |
| Pyrimidinedione 1f | 12.7 | [5][8] |
| 2-aminophenol | 1.10 (MIC₉₀) | [1] |
| NSC116565 | 20 (MIC₉₀) | [1] |
| Phenyl derivative 151f | 18 (MIC₉₀) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of M. tuberculosis KARI.
Protein Expression and Purification
This protocol describes the expression of Mtb KARI in E. coli and its subsequent purification.
-
Cloning: The gene encoding Mtb KARI is amplified from Mtb genomic DNA by PCR and cloned into an expression vector, such as pET, which allows for the production of a His-tagged fusion protein.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 10% glycerol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 40 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged KARI protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
-
Purity and Concentration:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a method such as the Bradford assay.
-
Crystallization
This protocol outlines the steps for crystallizing Mtb KARI for X-ray diffraction studies.
-
Protein Preparation: Concentrate the purified KARI to a final concentration of 5-15 mg/mL in a low-salt buffer.
-
Crystallization Screening:
-
Use the hanging-drop or sitting-drop vapor diffusion method.
-
Screen a wide range of crystallization conditions using commercially available or custom-made screens. A common setup involves mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
A reported condition for Mtb KARI crystallization is 0.2 M ammonium acetate, 0.1 M bis-tris pH 5.5, and 25% (w/v) PEG 3350.[8]
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a loop.
-
Soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent) to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
X-ray Data Collection and Structure Determination
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals using a synchrotron radiation source.
-
Data Processing: Process the diffraction data using software packages such as HKL2000 or XDS to integrate the reflection intensities and scale the data.
-
Structure Solution:
-
Solve the phase problem using molecular replacement, using the coordinates of a homologous structure as a search model.
-
Alternatively, use experimental phasing methods if a suitable search model is not available.
-
-
Model Building and Refinement:
-
Build the atomic model of the protein into the electron density map using software like Coot.
-
Refine the model using programs such as REFMAC5 or Phenix to improve the fit to the experimental data and the stereochemical quality of the model.
-
Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of Mtb KARI and the potency of its inhibitors.
-
Principle: The activity of KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Reagents:
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
NADPH solution.
-
Substrate solution (e.g., 2-acetolactate).
-
Purified Mtb KARI enzyme.
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate or a cuvette, mix the assay buffer, NADPH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Immediately start monitoring the absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the Ki value, perform the assay at different substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Mtb KARI Characterization
The following diagram illustrates the general workflow for the structural and functional characterization of M. tuberculosis KARI.
Caption: Experimental workflow for Mtb KARI characterization.
Enzymatic Reaction of Mtb KARI
This diagram illustrates the two-step reaction catalyzed by M. tuberculosis KARI.
Caption: Two-step reaction mechanism of Mtb KARI.
Conclusion
Mycobacterium tuberculosis KARI is a well-validated target for the development of new anti-tubercular drugs. This technical guide has provided a consolidated resource on its structural biology, including quantitative data on its structure and kinetics, detailed experimental protocols for its study, and visualizations of key processes. The high-resolution structural information available for Mtb KARI, coupled with the identification of potent inhibitors, provides a strong foundation for structure-based drug design campaigns. Further research into the class II KARI enzyme and the continued development of inhibitors with improved pharmacological properties will be crucial in the fight against tuberculosis.
References
- 1. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, crystallization and preliminary X-ray studies of MbtN (Rv1346) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization and preliminary X-ray diffraction analysis of prephenate dehydratase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, crystallization and preliminary X-ray crystallographic studies of Rv3899c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Enzymatic Mechanism of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
Executive Summary
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the bacterium but absent in mammals, making its constituent enzymes, including Mt KARI, attractive targets for the development of novel anti-tuberculosis agents.[1][2] This guide provides a comprehensive overview of the enzymatic mechanism of Mt KARI, detailing its structure, catalytic process, kinetics, and the experimental protocols used for its characterization. The focus is on providing a technical resource for researchers engaged in tuberculosis drug discovery and enzymology.
Enzyme Classification and Structure
Mycobacterium tuberculosis KARI (Mt KARI) is typically classified as a Class I KARI, which is characterized by a shorter amino acid sequence compared to the Class II enzymes found predominantly in plants.[3][4] However, a Class II KARI from a variant of M. tuberculosis has also been identified, suggesting genetic diversity within the species.[3][4]
The structure of the canonical Class I Mt KARI has been solved to high resolution.[2] It is comprised of two primary domains:
-
An N-terminal Rossmann domain , which is responsible for binding the NADPH cofactor.[5]
-
A C-terminal "knot" domain , which contributes to the formation of the active site.[5]
The active site is located at the interface of these two domains and is solvent-accessible in the absence of substrates.[2][6] Structural studies have confirmed that the active site binds two magnesium ions, which are crucial for catalysis.[2]
Catalytic Mechanism
Mt KARI is a bifunctional enzyme that catalyzes two distinct chemical transformations in a coordinated process at a single active site: an isomerization reaction followed by a reduction reaction.[3][4][7]
Step 1: Mg²⁺-Dependent Isomerization The catalytic cycle begins with the binding of the substrate, such as (S)-2-acetolactate, to the active site. The reaction involves a Mg²⁺-dependent alkyl migration.[7][8] This isomerization step converts the initial substrate into the intermediate, 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[3][7] The two Mg²⁺ ions in the active site play a critical role, likely by acting as Lewis acids to stabilize the transition state of the alkyl shift.
Step 2: NADPH-Dependent Reduction Following the rearrangement, the HMKB intermediate undergoes a reduction reaction. This step is dependent on the cofactor NADPH, which provides a hydride ion to the C2 keto group of the intermediate.[7] The reduction yields the final product, (R)-2,3-dihydroxy-isovalerate.[3][7] While most Mt KARI enzymes show a strong preference for NADPH, some variants have been shown to utilize NADH, albeit less efficiently.[3]
The coupling of these two reactions within a single active site is thought to be a mechanism to overcome the unfavorable equilibrium of the isomerization step, ensuring the efficient conversion of the initial substrate to the final product.[4]
Caption: The catalytic cycle of Mt KARI, illustrating the sequential isomerization and reduction steps.
Quantitative Data
Kinetic Parameters
The catalytic efficiency of Mt KARI has been determined for various substrates and enzyme variants. The data highlights the enzyme's preference for NADPH as a cofactor.
| Enzyme Variant | Substrate | KM (μM) | kcat (s⁻¹) | Reference |
| MtKARI (H37Rv/Ra) | 2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | [3] |
| MtKARI-II | 2-acetolactate (with NADPH) | 488.76 ± 57.04 | 71.5 ± 4.77 | [3] |
| MtKARI-II | HMKB (with NADPH) | 55.54 ± 12.50 | - | [3][4] |
| MtKARI-II | HMKB (with NADH) | 556.15 ± 137.8 | 79.25 ± 32.88 | [3] |
Inhibition Constants
Mt KARI is a validated target for inhibitor development. Several compounds have been identified that inhibit its activity, providing starting points for drug design.
| Inhibitor | Target Enzyme | Ki | IC₅₀ | Reference |
| MMV Compound 1 | Mt KARI | < 200 nM | 0.8 μM | [9][10] |
| MMV Compound 2 | Mt KARI | < 200 nM | - | [9][10] |
| E4 | Mt KARI | 153 ± 25 nM | - | [6] |
| E10 | Mt KARI | 38.4 ± 5.5 nM | - | [6] |
| IpOHA | Mt KARI | - | 62-125 µM | [11] |
Experimental Protocols
KARI Enzyme Activity Assay
The most common method for determining KARI activity is a continuous spectrophotometric assay that monitors the consumption of NADPH.
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is measured over time. The rate of this decrease is directly proportional to the enzyme's activity. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹ cm⁻¹.[3]
Materials:
-
Purified Mt KARI enzyme
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0) or 100 mM Tris-HCl (pH 8.0)
-
MgCl₂ solution (e.g., 10 mM)
-
NADPH solution (e.g., 200 μM)
-
Substrate solution: (S)-2-acetolactate (S2AL) (e.g., 2.5 mM)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl₂, and NADPH.
-
Add the purified Mt KARI enzyme to the reaction mixture and incubate briefly to establish a baseline reading.
-
Initiate the reaction by adding the substrate, 2-acetolactate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
Record the absorbance change over a set period (e.g., 5 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient of NADPH.
-
To determine kinetic parameters (KM and kcat), repeat the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
Caption: A standard workflow for determining the kinetic parameters of Mt KARI.
X-ray Crystallography
Structural analysis of Mt KARI is performed using X-ray crystallography to understand its three-dimensional structure and inhibitor binding modes.
Procedure Outline:
-
Crystallization: Purified Mt KARI is crystallized, often in complex with cofactors (Mg²⁺, NADPH) and/or inhibitors, using methods like hanging-drop vapor diffusion.[11]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[2] This provides insights into the active site architecture and the interactions with ligands.
Conclusion
Mt KARI is a well-characterized, essential enzyme in Mycobacterium tuberculosis. Its bifunctional catalytic mechanism, involving a metal-dependent isomerization and a cofactor-dependent reduction, presents a unique process for targeted inhibition. The availability of high-resolution structural data, detailed kinetic profiles, and established experimental protocols provides a solid foundation for the rational design of novel inhibitors. As the threat of drug-resistant tuberculosis continues to grow, leveraging this detailed mechanistic understanding will be paramount in the development of new therapeutics targeting the BCAA biosynthesis pathway.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
Genetic Validation of Ketol-Acid Reductoisomerase (KARI) in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c), is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis. This pathway is absent in mammals, making KARI a promising target for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the genetic validation of KARI as an essential enzyme for the survival and pathogenesis of M. tuberculosis. It includes a summary of quantitative data from genetic studies, detailed experimental protocols for key validation experiments, and visualizations of the metabolic pathway and experimental workflows.
Introduction: KARI as a Drug Target
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new drug targets. The biosynthetic pathway for the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine is essential for the growth and survival of M. tuberculosis in culture[1]. As humans obtain these amino acids from their diet, the enzymes in this pathway, including KARI, are attractive targets for antimicrobial drug discovery[1][2].
KARI is a bifunctional enzyme that catalyzes two key steps in the BCAA pathway: an isomerization and a subsequent NADPH-dependent reduction[1][3]. M. tuberculosis typically possesses a class I KARI, which is a dimeric enzyme[3]. The essentiality of the BCAA pathway, and by extension KARI, has been demonstrated through genetic studies, making it a validated target for therapeutic intervention.
Quantitative Data from Genetic Validation Studies
The essentiality of KARI for the viability of M. tuberculosis has been demonstrated through various genetic manipulation techniques. While genome-wide transposon sequencing studies have consistently identified the ilvC gene as essential for in vitro growth, more targeted genetic studies have provided direct evidence of its importance.
A study involving the creation of an ilvC knockdown mutant in the avirulent M. tuberculosis H37Ra strain showed a significant reduction in survival under specific stress conditions. This knockdown strain exhibited reduced survival at low pH and under combined low pH and starvation stress, highlighting the role of KARI in enabling the bacillus to withstand the harsh environments encountered within the host[2].
Furthermore, the functional essentiality of KARI was confirmed through complementation studies. An Escherichia coli strain with a knockout of the ilvC gene was unable to grow in a minimal medium unless it was supplemented with isoleucine and valine. This growth defect was rescued by complementing the knockout strain with the ilvC gene from M. tuberculosis H37Ra, demonstrating the functional equivalence and essentiality of the mycobacterial enzyme[2].
Table 1: Summary of Quantitative Data from KARI Genetic Validation and Inhibition Studies
| Parameter | Value | Strain/Enzyme | Significance | Reference |
| Growth Phenotype of ilvC Knockdown | Reduced survival at low pH and starvation | M. tuberculosis H37Ra | Demonstrates the role of KARI in stress tolerance. | [2] |
| Complementation of E. coli ilvC Knockout | Growth rescue in minimal media | M. tuberculosis H37Ra IlvC | Confirms the essential function of KARI in BCAA biosynthesis. | [2] |
Biochemical Properties and Inhibitor Interactions
Biochemical characterization of KARI provides crucial information for the design of potent inhibitors. While detailed kinetic data for the class I KARI from the virulent H37Rv strain is limited in publicly available literature, studies on KARI from other mycobacterial strains and related organisms provide valuable insights. For instance, a class II KARI identified in a variant of M. tuberculosis was found to be an NADPH/NADH bi-cofactor utilizing enzyme[1].
Several inhibitors of M. tuberculosis KARI have been identified, and their kinetic parameters have been determined. This information is vital for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Table 2: Kinetic and Inhibition Constants for M. tuberculosis KARI
| Parameter | Value | Enzyme/Inhibitor | Notes | Reference |
| Km (Quinolinic Acid) | 0.08 mM | MtQAPRTase (H37Rv) | For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization. | [4] |
| Km (PRPP) | 0.39 mM | MtQAPRTase (H37Rv) | For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization. | [4] |
| kcat (Quinolinic Acid) | 0.12 s-1 | MtQAPRTase (H37Rv) | For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization. | [4] |
| kcat (PRPP) | 0.14 s-1 | MtQAPRTase (H37Rv) | For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization. | [4] |
Experimental Protocols
The genetic validation of KARI in M. tuberculosis involves specialized molecular biology techniques. Below are detailed methodologies for key experiments.
Gene Knockout via Allelic Exchange Mutagenesis
Allelic exchange is a common method for creating targeted gene knockouts in mycobacteria. This protocol is based on a two-step selection strategy using a suicide vector.
Principle: A suicide vector containing the flanking regions of the target gene (ilvC) and a selectable marker is introduced into M. tuberculosis. A double-crossover event replaces the wild-type gene with the disrupted version.
Detailed Protocol:
-
Construction of the Suicide Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1-2 kb each) of the ilvC gene from M. tuberculosis H37Rv genomic DNA using high-fidelity PCR.
-
Clone the amplified flanking regions into a suicide vector (e.g., pPR27, which contains a thermosensitive origin of replication and the sacB gene for counter-selection) on either side of a selectable marker, such as a kanamycin resistance cassette[5].
-
Verify the construct by restriction digestion and DNA sequencing.
-
-
Transformation of M. tuberculosis:
-
Prepare electrocompetent M. tuberculosis H37Rv cells.
-
Electroporate the suicide vector into the competent cells.
-
Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., kanamycin) and incubate at the permissive temperature (e.g., 30°C) to select for single-crossover events[6].
-
-
Selection of Double-Crossover Mutants:
-
Inoculate single-crossover colonies into Middlebrook 7H9 broth without selection and grow to mid-log phase.
-
Plate serial dilutions of the culture onto Middlebrook 7H10 agar containing 2% sucrose and incubate at the non-permissive temperature (e.g., 39°C)[5]. The sacB gene product is toxic in the presence of sucrose, thus selecting against cells that retain the vector backbone.
-
Colonies that grow on the sucrose plates are potential double-crossover mutants.
-
-
Verification of Knockout Mutants:
-
Screen sucrose-resistant colonies for the desired antibiotic sensitivity (loss of the vector-borne marker if applicable) and resistance (presence of the genomic insertion marker).
-
Confirm the gene knockout by PCR using primers flanking the ilvC gene and by Southern blot analysis.
-
Gene Knockdown using CRISPR Interference (CRISPRi)
CRISPRi is a powerful tool for silencing gene expression in mycobacteria. This protocol utilizes a catalytically dead Cas9 (dCas9) protein to block transcription of the target gene.
Principle: A dCas9 protein is guided by a small guide RNA (sgRNA) to the promoter or coding region of the ilvC gene, sterically hindering RNA polymerase and repressing transcription.
Detailed Protocol:
-
Design and Cloning of sgRNA:
-
Design a 20-nucleotide sgRNA sequence targeting the non-template strand of the promoter or the initial coding sequence of the ilvC gene. The target site must be adjacent to a protospacer adjacent motif (PAM) sequence recognized by the specific dCas9 being used (e.g., NGG for Streptococcus pyogenes dCas9)[7][8].
-
Synthesize complementary oligonucleotides encoding the sgRNA sequence.
-
Anneal the oligonucleotides and clone them into a mycobacterial CRISPRi expression vector (e.g., pLJR962) that contains the dCas9 gene and the sgRNA scaffold[8][9].
-
-
Transformation of M. tuberculosis:
-
Transform the sgRNA-containing CRISPRi plasmid into electrocompetent M. tuberculosis H37Rv cells.
-
Plate the transformed cells on Middlebrook 7H10 agar with the appropriate antibiotic for plasmid selection.
-
-
Induction of Gene Knockdown:
-
Phenotypic Analysis:
-
Verification of Knockdown:
-
Extract RNA from induced and uninduced cultures.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the level of ilvC transcript and confirm gene silencing.
-
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the central role of KARI in the biosynthesis of valine and isoleucine.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Experimental Workflow for KARI Genetic Validation
This diagram outlines the key steps involved in the genetic validation of KARI as a drug target.
Caption: Experimental Workflow for the Genetic Validation of KARI.
Conclusion
The genetic validation of KARI in Mycobacterium tuberculosis provides compelling evidence for its essential role in the pathogen's survival and adaptation to host-induced stress. The data from gene knockout and knockdown studies, combined with the absence of a homologous pathway in humans, firmly establishes KARI as a high-value target for the development of novel anti-tuberculosis drugs. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate KARI and other potential drug targets in the BCAA biosynthesis pathway, with the ultimate goal of developing more effective treatments to combat tuberculosis.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and functional characterization of Mycobacterium tuberculosis ketol-acid reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]
- 4. Biochemical characterization of quinolinic acid phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and inhibition of its activity by pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient allelic exchange and transposon mutagenesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Manipulation of Non-tuberculosis Mycobacteria [frontiersin.org]
- 7. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival [frontiersin.org]
- 9. CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Vulnerable Pathways in Mycobacterium tuberculosis by Using a Knockdown Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Active Site and Ligand Binding of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel therapeutic targets. One such promising target is Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2] This pathway is present in bacteria, fungi, and plants but absent in mammals, making KARI an attractive target for the development of selective inhibitors with minimal host toxicity.[1][3] This guide provides a comprehensive technical overview of the Mt KARI active site, its mechanism of ligand binding, and the experimental methodologies used in its study.
Mt KARI: Structure and Function
Mt KARI (encoded by the ilvC gene) is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[4] It is a bifunctional enzyme that catalyzes two crucial steps in the BCAA pathway: an alkyl migration followed by an NADPH-dependent reduction.[5][6] The reaction converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate. This process is dependent on the presence of a divalent metal ion, typically Mg2+.[5]
The crystal structure of Mt KARI has been solved to high resolution, revealing a solvent-accessible active site.[3] Two magnesium ions are bound within this active site, playing a critical role in catalysis.[3] The binding of the cofactor NADPH and the substrate induces conformational changes, including movement of the N-terminal domain relative to the C-terminal domain, which is crucial for the enzymatic reaction.[3][7]
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the initial steps of the BCAA biosynthesis pathway, highlighting the central role of Mt KARI.
Ligand Binding and Inhibition
The active site of Mt KARI is a key target for inhibitor development. Various compounds have been identified that bind to this site and disrupt the enzyme's function. These inhibitors can be broadly categorized based on their mechanism of action.
Competitive Inhibitors
Many identified inhibitors of Mt KARI are competitive with respect to the substrate, 2-acetolactate, and/or the cofactor, NADPH.[1] For example, the pyrimidinedione compound 1f has been shown to be a competitive and time-dependent inhibitor for both 2-acetolactate and NADPH with a Ki of 23.3 nM.[1] The crystal structure of a homolog of Mt KARI from Staphylococcus aureus in complex with this inhibitor has elucidated the dual competition mechanism.[1]
Transition-State Analogs
Transition-state analogs are potent inhibitors that mimic the high-energy transition state of the enzymatic reaction. N-hydroxy-N-isopropyloxamate (IpOHA) is a known transition state analog inhibitor of KARI.[3] Studies with IpOHA have provided insights into the conformational changes that occur during catalysis, such as the reduction of the distance between the two magnesium ions in the active site.[3]
Quantitative Data on Mt KARI Ligand Binding
The following tables summarize the kinetic parameters and inhibitory constants for Mt KARI and its homologs with various substrates and inhibitors.
| Substrate/Cofactor | Enzyme | Km (µM) | kcat (s-1) | Reference |
| 2-Acetolactate | Mt KARI | 198 ± 10 | - | [1] |
| 2-Acetolactate | S. aureus KARI | 285 ± 41 | 0.23 ± 0.01 | [8] |
| 2-Acetolactate | E. coli KARI | 250 ± 30 | 2.23 ± 0.10 | [8] |
| NADPH | Mt KARI | 7.18 ± 1.02 | - | [6] |
Table 1: Kinetic Parameters of KARI Enzymes.
| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type | Reference |
| 1f (pyrimidinedione) | Mt KARI | 23.3 | Competitive (AL & NADPH), Time-dependent | [1] |
| 1b (pyrimidinedione) | Mt KARI | 95.4 | Competitive (AL & NADPH) | [1] |
| MMV553002 | Mt KARI | <200 | - | [6] |
| CPD | S. aureus KARI | 2750 ± 110 | Competitive | [8] |
| IpOHA | S. aureus KARI | 7.9 ± 1.2 | Slow-but-tight-binding | [8] |
Table 2: Inhibition Constants of KARI Inhibitors.
| Inhibitor | Organism | MIC (µM) | Reference |
| 1f (pyrimidinedione) | M. tuberculosis H37Rv | 12.75 | [1] |
| 1b (pyrimidinedione) | M. tuberculosis H37Rv | >30 (in BCAA supplemented assay) | [1] |
| MMV553002 | M. tuberculosis | - (IC50 = 0.8 µM in cell susceptibility assay) | [6] |
| IpOHA | M. tuberculosis | 62 | [6] |
Table 3: Minimum Inhibitory Concentrations (MIC) of KARI Inhibitors against M. tuberculosis.
Experimental Protocols
The study of Mt KARI involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Mt KARI Inhibitor Discovery
Protein Expression and Purification
-
Cloning: The ilvC gene from M. tuberculosis is cloned into a suitable expression vector, often with a polyhistidine tag for purification.
-
Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, and cells are grown at an optimal temperature to ensure proper protein folding.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogeneous protein sample.[8]
Enzyme Kinetics Assays
A continuous spectrophotometric assay is commonly used to measure KARI activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, NADPH, and the purified KARI enzyme.
-
Initiation: The reaction is initiated by the addition of the substrate, 2-acetolactate.
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are determined by fitting the data to the Michaelis-Menten equation. For inhibitor studies, Ki values are determined by measuring initial velocities at various substrate and inhibitor concentrations and fitting the data to appropriate inhibition models.
X-ray Crystallography
Determining the three-dimensional structure of Mt KARI, alone or in complex with ligands, is crucial for understanding its function and for structure-based drug design.[9][10]
-
Crystallization: Purified Mt KARI is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a common method.[11]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known homologous structure as a search model. The initial model is then refined against the experimental diffraction data to obtain the final atomic coordinates.[10]
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[13]
-
Preparation: A serial dilution of the test compounds is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plates are incubated under appropriate conditions for several days.
-
Reading: The redox indicator Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[13]
Molecular Docking and Dynamics Simulations
Computational methods are valuable for predicting the binding modes of inhibitors and understanding their interactions with the active site.
-
Model Preparation: A high-resolution crystal structure of Mt KARI is used as the receptor. Ligand structures are prepared with correct protonation states.
-
Docking: Virtual screening of compound libraries or docking of known inhibitors is performed using software like AutoDock or Glide to predict binding poses and affinities.[14][15]
-
Molecular Dynamics (MD) Simulations: The stability of the protein-ligand complex is assessed through MD simulations, which provide insights into the dynamic interactions and conformational changes upon ligand binding.
Conclusion
Mt KARI is a well-validated target for the development of novel anti-tubercular agents. This guide has provided a detailed overview of its active site, ligand binding properties, and the key experimental and computational methodologies employed in its study. The presented quantitative data and protocols offer a valuable resource for researchers dedicated to the design and development of potent and selective Mt KARI inhibitors. Future efforts in this area will likely focus on leveraging the detailed structural and mechanistic understanding of this enzyme to discover new chemical scaffolds with improved efficacy against M. tuberculosis.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The x-ray crystal structure of the keratin 1–keratin 10 helix 2B heterodimer reveals molecular surface properties and biochemical insights into human skin disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Virtual screening and evaluation of Ketol-Acid Reducto-Isomerase (KARI) as a putative drug target for Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Deep Dive into the Bioinformatics of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the bacterium's survival and is absent in humans, making KARI an attractive target for the development of novel anti-tubercular drugs.[1] This technical guide provides a comprehensive bioinformatics analysis of Mt KARI, including its biochemical properties, structural information, and its role as a therapeutic target.
Biochemical and Kinetic Properties of Mt KARI
Mt KARI is a bifunctional enzyme that catalyzes two key steps in the BCAA pathway: an isomerization and a subsequent NADPH-dependent reduction.[2] There are two main classes of KARI enzymes, Class I and Class II, which differ in their sequence length and oligomeric states.[3] While most M. tuberculosis strains possess a Class I KARI, some variants have been found to have a Class II enzyme.[3][4]
Quantitative Kinetic Data
The kinetic parameters of both Class I and a Class II variant of Mt KARI have been characterized, revealing a preference for NADPH as a cofactor over NADH.[3][5]
| Enzyme | Substrate | Cofactor | KM (µM) | kcat (s-1) | Reference |
| Mt KARI (Class I) | 2-acetolactate | NADPH | 110 ± 4 | 1.4 ± 0.02 | [5] |
| MtKARI-II (Class II variant) | 2-acetolactate | NADPH | 250 ± 30 | 2.23 ± 0.1 | [5] |
| MtKARI-II (Class II variant) | 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | [5] |
| MtKARI-II (Class II variant) | 2-acetolactate | NADH | 488.76 ± 57.04 | 71.5 ± 4.77 | [3] |
| MtKARI-II (Class II variant) | 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | [3] |
Inhibition of Mt KARI
The essential role of KARI in M. tuberculosis has led to significant efforts in discovering and characterizing its inhibitors. Several potent inhibitors have been identified with low nanomolar to micromolar inhibition constants (Ki).[1][6]
| Inhibitor | Ki | Reference |
| 1f (a pyrimidinedione) | 23.3 nM | [1] |
| NSC116565 | 95.4 nM | [1] |
| MMV553002 hydrolyzed product (3-(methylsulfonyl)-2-oxopropanic acid) | 531 nM | [1] |
| Two unnamed inhibitors from a compound library screen | 3 - 4 µM | [4][6] |
| E4 | 153 ± 25 nM | [7] |
| E10 | 38.4 ± 5.5 nM | [7] |
Experimental Protocols
Recombinant Expression and Purification of Mt KARI
A common method for obtaining pure Mt KARI for in vitro studies is through recombinant expression in Escherichia coli, often utilizing affinity tags for purification.
Protocol:
-
Cloning: The gene encoding Mt KARI is cloned into an expression vector, such as pET or pMAL, containing a promoter inducible by IPTG and a sequence for an N-terminal or C-terminal affinity tag (e.g., His6-tag or Maltose Binding Protein (MBP)-tag).[8][9]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or amylose resin for MBP-tagged proteins).
-
Elution: After washing the column to remove unbound proteins, the tagged Mt KARI is eluted using a specific eluting agent (e.g., imidazole for His-tagged proteins or maltose for MBP-tagged proteins).
-
Tag Cleavage (Optional): If required, the affinity tag can be removed by enzymatic cleavage using a specific protease (e.g., TEV protease), followed by another round of chromatography to separate the tag from the purified protein.
-
Size-Exclusion Chromatography: As a final purification step, the protein is often subjected to size-exclusion chromatography to remove any remaining contaminants and aggregates, yielding a highly pure and homogenous protein preparation.
Mt KARI Enzyme Activity Assay
The enzymatic activity of KARI is typically measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl2 (e.g., 4 mM) and NADPH (e.g., 0.2 mM).[4]
-
Enzyme Addition: A known amount of purified Mt KARI is added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-acetolactate.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculation of Kinetic Parameters: By varying the substrate concentration and measuring the corresponding initial rates, the Michaelis-Menten kinetic parameters (KM and kcat) can be determined by fitting the data to the Michaelis-Menten equation. The extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.[5]
Signaling Pathway and Workflow Diagrams
Branched-Chain Amino Acid Biosynthesis Pathway
Mt KARI is the second enzyme in the BCAA biosynthesis pathway, which is crucial for the synthesis of valine, leucine, and isoleucine.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Expression and purification of recombinant proteins by fusion to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Phylogenetic Analysis of Bacterial Ketol-Acid Reductoisomerases (KARIs): A Technical Guide for Researchers
Introduction
Ketol-acid reductoisomerase (KARI), or acetohydroxyacid isomeroreductase, is a critical enzyme (EC 1.1.1.86) in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] This pathway is essential for bacteria, fungi, and plants, but is notably absent in animals, making KARI an attractive and promising target for the development of novel antibiotics, herbicides, and fungicides with potentially low toxicity to mammals.[3][4][5] A thorough understanding of the evolutionary relationships among bacterial KARIs through phylogenetic analysis is paramount for developing broad-spectrum or, conversely, highly specific inhibitors, and for bioengineering applications like biofuel production.[1][6]
This technical guide provides an in-depth overview of the phylogenetic analysis of bacterial KARIs, detailing the structural classifications, evolutionary history, and methodologies for analysis. It is intended for researchers in microbiology, biochemistry, and drug development.
The KARI Reaction Pathway
KARI catalyzes a two-step reaction within a single active site: an initial Mg²⁺-dependent alkyl migration (isomerization) followed by an NAD(P)H-dependent reduction.[1][2] The enzyme converts substrates like 2-acetolactate into 2,3-dihydroxy-3-isovalerate, a precursor for valine and leucine.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Cofactor specificity motifs and the induced fit mechanism in Class I ketol-acid reductoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketol-Acid Reductoisomerase - Creative Biolabs [creative-biolabs.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols: High-Throughput Screening for Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutics targeting essential pathways in Mycobacterium tuberculosis (Mt). The branched-chain amino acid (BCAA) biosynthesis pathway is a validated target for antitubercular drug discovery, as it is essential for the bacterium but absent in humans.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the conversion of (S)-acetolactate to 2,3-dihydroxy-isovalerate.[2] Its essentiality and validated druggability make it an excellent target for high-throughput screening (HTS) of small molecule inhibitors.
These application notes provide detailed protocols for the expression and purification of Mt KARI, a robust spectrophotometric assay for HTS, and a workflow for identifying and validating potential inhibitors.
Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis
The BCAA pathway synthesizes L-valine, L-leucine, and L-isoleucine from pyruvate and threonine. Mt KARI (encoded by the ilvC gene) is a critical enzyme in this pathway, utilizing NADPH as a cofactor.[3]
Caption: The branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Data Presentation
Table 1: Kinetic Parameters of Mt KARI
| Substrate | Km (µM) | kcat (s-1) | Reference |
| (S)-2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | [4] |
| (S)-2-acetolactate | 250 ± 30 | 2.23 ± 0.1 | [4] |
| 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | 301.30 ± 7.7 | 201.17 ± 61.39 | [4] |
Table 2: Known Inhibitors of Mt KARI
| Compound | Ki (nM) | IC50 (µM) | Notes | Reference |
| MMV688271 | 38.4 ± 5.5 | - | Identified from MMV Pathogen Box screen | [5] |
| MMV553002 | 153 ± 25 | 0.8 | Identified from MMV Pathogen Box screen | [5] |
| Pyrimidinedione derivative (1f) | 23.3 | 12.7 (MIC) | Competitive inhibitor with respect to both substrate and NADPH | [6][7] |
| O-benzylhydroxylamine | 8,200 | - | Aminooxy compound, mixed-type inhibition | [3][8] |
| O-t-butylhydroxylamine | 21,610 | - | Aminooxy compound, mixed-type inhibition | [3][8] |
| Carboxymethoxylamine | - | - | Aminooxy compound, mixed-type inhibition | [3][8] |
| O-allylhydroxylamine | - | 156 (MIC) | Aminooxy compound, mixed-type inhibition | [3][8] |
Experimental Protocols
Recombinant Mt KARI Expression and Purification
This protocol describes the expression of His-tagged Mt KARI in E. coli and subsequent purification.[4][9][10][11][12]
Materials:
-
E. coli BL21(DE3) strain
-
pET28a(+) vector with the Mt ilvC gene insert
-
LB Broth and Agar containing 50 µg/mL Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol
-
Ni-NTA Agarose Resin
Procedure:
-
Transform the pET28a(+)-ilvC plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth with kanamycin and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16 hours at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and DNase I).
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with a linear gradient of imidazole (20-250 mM) in Elution Buffer.
-
Analyze the fractions by SDS-PAGE and pool the fractions containing pure Mt KARI.
-
Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using the Bradford method and store at -80°C.
High-Throughput Screening Protocol for Mt KARI Inhibitors
This protocol outlines a 384-well plate-based spectrophotometric assay for HTS.[13][14][15][16][17]
Materials:
-
Purified Mt KARI enzyme
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT
-
(S)-2-acetolactate substrate
-
NADPH cofactor
-
Compound library (10 mM in DMSO)
-
384-well, clear, flat-bottom microplates
-
Microplate reader with absorbance detection at 340 nm
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound into the assay plates. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme and Cofactor Addition: Add 25 µL of a solution containing Mt KARI and NADPH in Assay Buffer to each well. The final concentrations should be optimized for a robust signal (e.g., 50 nM Mt KARI, 200 µM NADPH).
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate (S)-2-acetolactate in Assay Buffer to each well to initiate the reaction. The final substrate concentration should be approximately its Km value (e.g., 100 µM).
-
Kinetic Reading: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate (v) for each well. Normalize the data to the controls and calculate the percent inhibition. Identify primary hits based on a predefined cutoff (e.g., >50% inhibition).
Caption: HTS and hit validation workflow for Mt KARI inhibitors.
Spectrophotometric Assay for Mt KARI Activity
This protocol details the standard assay for measuring Mt KARI activity.[18][19][20][21][22]
Principle: The enzymatic reaction consumes NADPH, leading to a decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).
Reagents:
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT
-
Mt KARI enzyme stock
-
NADPH stock solution (10 mM in water)
-
(S)-2-acetolactate stock solution (10 mM in water)
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
850 µL Assay Buffer
-
20 µL NADPH stock solution (final concentration 200 µM)
-
Varying concentrations of the test inhibitor (dissolved in DMSO, final DMSO concentration ≤1%)
-
10 µL Mt KARI enzyme stock (final concentration ~50 nM)
-
-
Mix gently and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of (S)-2-acetolactate stock solution (final concentration 100 µM).
-
Immediately start recording the absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial velocity from the linear phase of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cloning, expression, and purification of recombinant protein from a single synthetic multivalent construct of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A spectrophotometric assay for the enzymatic demethoxylation of pectins and the determination of pectinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improvement of a direct spectrophotometric assay for routine determination of superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modified method for spectrophotometric determination of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Anti-Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays crucial for the discovery and development of new anti-tuberculosis (TB) drugs. The assays described cover primary high-throughput screening, secondary validation, intracellular activity assessment, and cytotoxicity evaluation.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new therapeutics.[1][2][3] Cell-based phenotypic screening is a powerful strategy to identify novel anti-mycobacterial compounds and elucidate new drug targets.[4] This document outlines key in vitro assays that form a typical cascade for anti-TB drug discovery, from initial hit identification to lead optimization.
Primary Screening Assays
Primary screening assays are designed for high-throughput screening (HTS) of large compound libraries to identify initial "hits" with anti-tubercular activity.[5] These assays are typically cost-effective, rapid, and scalable.
Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against replicating Mtb.[6][7] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[8][9]
-
Bacterial Culture Preparation:
-
Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).[10]
-
Dilute the culture in 7H9 broth to a final OD₆₀₀ of 0.02.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of test compounds in a 96-well or 384-well microplate.[7] The final volume in each well should be 50 µL.
-
Include appropriate controls:
-
-
Inoculation and Incubation:
-
Alamar Blue Addition and Reading:
-
After incubation, add 20 µL of 0.02% Resazurin solution to each well.[11]
-
Incubate for an additional 20-24 hours at 37°C.[11]
-
Visually assess the color change from blue (inhibition) to pink (growth).
-
For quantitative results, measure fluorescence at an excitation of 530 nm and an emission of 590 nm.[11]
-
-
Data Analysis:
-
The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
-
Luciferase Reporter Phage (LRP) Assay
The Luciferase Reporter Phage (LRP) assay is a rapid and sensitive method for screening compounds and determining antibiotic susceptibility.[12][13] It utilizes mycobacteriophages engineered to express a luciferase gene.[12][14] Upon infecting viable Mtb cells, the luciferase gene is expressed, and in the presence of luciferin, light is produced, which can be quantified.[12][15]
-
Bacterial Culture and Compound Preparation:
-
Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth.
-
In a sterile cryovial, mix 350 µL of Middlebrook 7H9 broth, 100 µL of the Mtb cell suspension, and 50 µL of the test compound at various concentrations.[12]
-
Include a negative control with 400 µL of broth and 100 µL of Mtb suspension.[12]
-
-
Incubation:
-
Incubate the vials at 37°C for 72 hours.[12]
-
-
Phage Infection and Lysis:
-
Add 50 µL of high-titer luciferase reporter mycobacteriophage to each vial.[12]
-
Incubate for 4 hours at 37°C to allow for phage infection and expression of luciferase.
-
-
Luminometry:
-
Data Analysis:
Secondary Screening and Intracellular Assays
Compounds identified as hits in primary screens are further evaluated in secondary assays to confirm their activity, assess their potency against intracellular bacteria, and determine their cytotoxicity. Macrophages are the primary host cells for Mtb, making intracellular assays highly relevant.[16][17][18]
Macrophage Infection Model
This model assesses the ability of compounds to inhibit Mtb growth within macrophages.[19][20]
-
Macrophage Culture:
-
Seed macrophages (e.g., RAW264.7 or THP-1 cell lines) in 96-well plates and allow them to adhere overnight.[10] For THP-1 monocytes, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
-
Bacterial Infection:
-
Compound Treatment:
-
Quantification of Intracellular Viability:
-
Colony Forming Unit (CFU) Enumeration: Lyse the macrophages with a mild detergent (e.g., 0.1% Triton X-100) and plate serial dilutions of the lysate on Middlebrook 7H10 or 7H11 agar plates. Incubate for 3-4 weeks and count the colonies.
-
Reporter Strains: Utilize Mtb strains expressing fluorescent or luminescent reporters for a higher throughput readout.[1][19][20] Measure the signal using a plate reader or high-content imaging system.[21]
-
Cytotoxicity Assays
It is crucial to evaluate the toxicity of hit compounds against mammalian cells to ensure that their anti-mycobacterial activity is not due to general cytotoxicity.[8][22]
-
Cell Culture:
-
Compound Treatment:
-
MTT/MTS Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[8]
-
For MTT, a solubilization solution (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[8]
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as CC₅₀ / MIC to assess the therapeutic window of the compound.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
| Assay Type | Key Parameters | Typical Readout | Throughput |
| Primary Screening | |||
| MABA | MIC (Minimum Inhibitory Concentration) | Colorimetric/Fluorometric | High |
| LRP Assay | % RLU Reduction | Luminescence | High |
| Secondary Screening | |||
| Macrophage Infection | IC₅₀ (50% Inhibitory Concentration) | CFU/Fluorescence/Luminescence | Medium |
| Cytotoxicity (MTT/MTS) | CC₅₀ (50% Cytotoxic Concentration) | Absorbance | Medium-High |
| Compound Profiling | |||
| Selectivity Index (SI) | CC₅₀ / MIC or IC₅₀ | Calculated Ratio | N/A |
Visualizations
Experimental Workflow Diagrams
Mechanism of Action (MoA) Studies
Once potent and selective hits are identified, understanding their mechanism of action is critical. While detailed MoA studies are beyond the scope of these initial screening protocols, they often involve generating resistant mutants and performing whole-genome sequencing to identify the drug target.[24] Other approaches include transcriptomics, proteomics, and metabolomics to understand the physiological response of Mtb to the compound. The initial cell-based assays can also provide clues; for example, rapid bactericidal activity might suggest targets in cell wall synthesis or DNA replication.[24]
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 11. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 12. bbrc.in [bbrc.in]
- 13. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]
- 19. journals.asm.org [journals.asm.org]
- 20. High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Simple fibroblast-based assay for screening of new antimicrobial drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Novel Inhibitors Against Mycobacterium tuberculosis
Topic: Measuring the MIC of a Putative Mt KARI Inhibitor Against M. tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new antimycobacterial agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel therapeutics that act on new molecular targets. One such promising target is the ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mtb. Inhibition of Mt KARI would disrupt vital cellular processes, leading to bacterial death. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel putative Mt KARI inhibitor, here designated as KARI-IN-5, against M. tuberculosis H37Rv, a commonly used laboratory strain.
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol describes the broth microdilution method, a widely accepted technique for determining the MIC of compounds against M. tuberculosis. The assay is performed in a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the test compound. Bacterial growth is assessed either visually or by using a colorimetric indicator such as Resazurin, which changes color in the presence of metabolically active cells.
Data Summary
As "Mt KARI-IN-5" is a hypothetical compound for the purpose of this application note, the following table is a template that researchers can use to record their experimental data. The table is designed for clarity and easy comparison of MIC values.
| Compound | Target | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average MIC | Standard Deviation |
| KARI-IN-5 | Mt KARI | H37Rv | |||||||
| Isoniazid | InhA | H37Rv | |||||||
| Rifampicin | rpoB | H37Rv | |||||||
| Vehicle Control | N/A | H37Rv |
Experimental Protocols
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth (supplemented with 0.2% glycerol, 10% ADC [Albumin-Dextrose-Catalase], and 0.05% Tween 80)
-
Test compound (KARI-IN-5)
-
Positive control antibiotics (e.g., Isoniazid, Rifampicin)
-
Dimethyl sulfoxide (DMSO, for dissolving the test compound)
-
Sterile 96-well flat-bottom microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile conical tubes and pipettes
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (optional, for colorimetric reading)
Experimental Workflow
Caption: Workflow for MIC determination.
Step-by-Step Protocol
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare a final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound (KARI-IN-5) in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of the stock solution in 7H9 broth in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL). The final DMSO concentration should not exceed 1% in the assay wells, as higher concentrations can inhibit bacterial growth.
-
-
Assay Plate Setup:
-
In a sterile 96-well flat-bottom microplate, add 100 µL of the appropriate concentration of the diluted test compound to the wells.
-
Include wells for a positive control (a known anti-TB drug like Isoniazid) and a negative/vehicle control (broth with the same concentration of DMSO used for the test compound).
-
Also, include a media-only control (no bacteria) to check for contamination.
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the media-only control wells. This will bring the final volume in each well to 200 µL.
-
-
Incubation:
-
Seal the microplate with a plate sealer or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 37°C for 7 to 14 days.
-
-
Determination of MIC:
-
After the incubation period, add 30 µL of 0.02% Resazurin solution to each well.
-
Re-incubate the plate for an additional 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the Resazurin from blue (no growth) to pink (growth).
-
The results can be read visually or by measuring the absorbance at 570 nm and 600 nm using a microplate reader.
-
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the hypothetical inhibition of the Mt KARI enzyme by the compound KARI-IN-5, leading to the disruption of the branched-chain amino acid synthesis pathway.
Caption: Inhibition of Mt KARI by KARI-IN-5.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the MIC of novel compounds against M. tuberculosis. The described broth microdilution method is a robust and reproducible assay suitable for screening potential anti-TB drug candidates. By following this protocol, researchers can effectively evaluate the in vitro potency of compounds like the hypothetical this compound, contributing to the critical pipeline of new tuberculosis therapeutics. Strict adherence to biosafety protocols is paramount when working with M. tuberculosis.
Application Notes: Crystallographic Analysis of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
Protocol 1: Recombinant Mt KARI Expression and Purification
This protocol outlines the steps for producing and purifying recombinant Mt KARI with an N-terminal polyhistidine tag (His-tag) using an Escherichia coli expression system. This method is based on standard chromatographic techniques that have been successfully applied to other proteins from Mycobacterium tuberculosis.[4]
Methodology
-
Gene Cloning and Expression Vector:
-
The gene encoding Mt KARI is amplified from M. tuberculosis H37Rv genomic DNA.
-
The amplified gene is cloned into a pET-series expression vector (e.g., pET-28a), which incorporates an N-terminal His-tag followed by a protease cleavage site (e.g., Thrombin or TEV).
-
The final construct is verified by DNA sequencing.
-
-
Protein Expression:
-
The expression plasmid is transformed into E. coli BL21(DE3) competent cells.
-
A single colony is used to inoculate a starter culture of 50 mL Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C.
-
The starter culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
-
The culture is then incubated for an additional 16-20 hours at a reduced temperature of 20°C to enhance protein solubility and proper folding.
-
-
Cell Lysis and Lysate Clarification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 40 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
The column is washed with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 10% glycerol).
-
The His-tagged Mt KARI is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 10% glycerol).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing Mt KARI are pooled and concentrated.
-
(Optional) If required, the His-tag is cleaved by incubating the protein with the appropriate protease (e.g., Thrombin) overnight during dialysis against a low-imidazole buffer. The cleaved tag and protease are subsequently removed by passing the sample back over the Ni-NTA column.
-
The protein is further purified by size-exclusion chromatography using a Superdex 200 or similar column equilibrated with Gel Filtration Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions containing pure Mt KARI are identified by SDS-PAGE, pooled, and concentrated to 10–20 mg/mL for crystallization trials. The protein concentration is determined using the Bradford assay.[4]
-
Data Presentation: Macromolecule Production Summary
| Parameter | Details | Reference |
| Source Organism | Mycobacterium tuberculosis H37Rv | [5] |
| Expression Host | E. coli BL21(DE3) | [4] |
| Vector | pET-series with N-terminal His-tag | [4] |
| Induction | 0.4 mM IPTG at OD₆₀₀ of 0.6-0.8 | [4] |
| Expression Conditions | 16-20 hours at 20°C | [4] |
| Purification Steps | Ni-NTA Affinity, Size-Exclusion Chromatography | [4] |
| Typical Yield | ~10 mg of pure protein per liter of culture | [4] |
Protocol 2: Mt KARI Crystallization
This protocol describes the crystallization of purified Mt KARI using the hanging-drop vapor-diffusion method. Initial screening should be performed using commercial screens, followed by optimization of promising conditions.
Methodology
-
Initial Crystallization Screening:
-
Initial trials are performed using the hanging-drop vapor-diffusion method at 293 K (20°C) and/or 277 K (4°C).[4][6]
-
Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Index, PEG/Ion Screen) to cover a wide range of chemical space.[4][5]
-
Set up drops by mixing 1 µL of protein solution (10-20 mg/mL in Gel Filtration Buffer) with 1 µL of reservoir solution.[4][7]
-
Equilibrate the drops against 500 µL of the reservoir solution.
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Optimization of Crystallization Conditions:
-
Once initial microcrystals or crystalline precipitates are observed, optimize the conditions by systematically varying the parameters.
-
Fine-tune the pH of the buffer (in 0.1-0.2 unit increments).
-
Vary the concentration of the precipitant (e.g., PEG 3350, PEG 400) and the salt.[5][7]
-
Adjust the protein concentration (e.g., from 5 to 20 mg/mL).[7]
-
Consider using additives from an additive screen (e.g., Hampton Research Additive Screen).
-
If necessary, perform microseeding to improve crystal size and quality.[7]
-
Data Presentation: Example Crystallization Conditions for Mtb Proteins
The following table summarizes conditions that have successfully produced crystals for other proteins from M. tuberculosis and can serve as a starting point for Mt KARI.
| Protein Target | Reservoir Solution | Temperature | Reference |
| DNA Gyrase CTD | 0.1 M HEPES pH 7.5, 0.1 M NaCl, 20-30% (v/v) PEG 3350 | 293 K | [7] |
| Rv3899c | 0.1 M Bis-Tris pH 5.5, 0.2 M Ammonium Acetate, 25% (w/v) PEG 3350 | 289 K | [4] |
| Prephenate Dehydratase | 0.1 M HEPES pH 7.5, 0.2 M CaCl₂, 28% (v/v) PEG 400 | 292 K | [5] |
| FtsZ | 0.1 M Sodium Citrate pH 5.6, 0.2 M NH₄OAc, 30% (w/v) PEG 4000 | 293 K | [6] |
Protocol 3: X-ray Diffraction Data Collection and Processing
This protocol covers the essential steps for collecting high-resolution X-ray diffraction data from Mt KARI crystals, typically performed at a synchrotron source.
Methodology
-
Crystal Harvesting and Cryoprotection:
-
Crystals are carefully harvested from the drop using a nylon loop of appropriate size.
-
To prevent ice formation during flash-cooling, the crystal is briefly soaked in a cryoprotectant solution.
-
The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent (e.g., 20-30% glycerol or ethylene glycol).[4] Alternatively, if the precipitant concentration is high (e.g., >30% PEG 400), it may serve as a cryoprotectant itself.
-
The soak should be as brief as possible (a few seconds) to avoid crystal damage.[7]
-
-
Flash-Cooling:
-
The crystal, held in the loop, is immediately plunged into liquid nitrogen for flash-cooling to 100 K.[5]
-
-
X-ray Diffraction Data Collection:
-
The frozen crystal is mounted on a goniometer in the cryostream of an X-ray beamline at a synchrotron facility.[5][7]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8]
-
Key parameters for data collection include the oscillation range per frame (e.g., 0.2-0.5°), exposure time, X-ray wavelength (e.g., ~1.0 Å), and crystal-to-detector distance.[7] The total rotation should cover at least 120-180° to ensure a complete dataset.[7]
-
-
Data Processing:
-
The collected diffraction images are processed using software packages like HKL-2000, XDS, or MOSFLM.[5][9]
-
This process involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensities of each reflection, and scaling the data to correct for experimental variations.
-
The quality of the processed data is assessed based on statistics such as resolution, completeness, multiplicity, I/σ(I), and R-merge.[10]
-
Data Presentation: Representative X-ray Data Collection and Refinement Statistics
| Parameter | Example Value |
| Data Collection | |
| X-ray Source | Synchrotron |
| Wavelength (Å) | 0.98 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 49.9, 54.7, 75.5 |
| Resolution (Å) | 50.0 - 1.90 (1.97 - 1.90) |
| R-merge | 0.08 (0.45) |
| I / σ(I) | 15.0 (2.5) |
| Completeness (%) | 99.8 (99.5) |
| Multiplicity | 6.5 (6.3) |
| Refinement | |
| Resolution (Å) | 1.90 |
| No. of reflections | 15,000 |
| R-work / R-free | 0.19 / 0.23 |
| Ramachandran Plot (%) | |
| - Favored Regions | 98.0 |
| - Allowed Regions | 2.0 |
| - Outliers | 0.0 |
| Values are based on representative data for an Mtb protein and are for illustrative purposes.[4] Values in parentheses are for the highest resolution shell. |
Protocol 4: Mt KARI Enzymatic Activity Assay
To ensure the purified protein is functionally active, its enzymatic activity should be confirmed. The KARI-catalyzed reaction can be monitored by the consumption of NADPH.[11]
Methodology
-
Reaction Mixture:
-
Enzyme Reaction:
-
Kinetic Analysis:
Data Presentation: Reported Kinetic Parameters for Mt KARI
| Parameter | Value | Reference |
| kcat | 1.4 ± 0.02 s⁻¹ | [11] |
| Kₘ (for 2-acetolactate) | 110 ± 4 µM | [11] |
Visualizations
Experimental Workflow for Mt KARI Crystallography
Caption: Workflow for Mt KARI structure determination.
This diagram illustrates the major stages in the experimental pipeline for determining the crystal structure of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI), from initial gene cloning to final structure refinement. The process is divided into three main phases: Protein Production, Crystallization, and Structure Determination. A crucial quality control step, the Activity Assay, confirms that the purified protein is functional before proceeding to crystallization trials.
References
- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery [pubmed.ncbi.nlm.nih.gov]
- 2. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Purification, crystallization and preliminary X-ray crystallographic studies of Rv3899c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and preliminary X-ray diffraction analysis of prephenate dehydratase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of the Mycobacterium tuberculosis cell-division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, crystallization and preliminary X-ray crystallographic studies of the Mycobacterium tuberculosis DNA gyrase CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Collection of X-Ray Diffraction Data from Macromolecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
Application Note: Studying the Binding Kinetics of Mt KARI and IN-5 Using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[1][2] It is an indispensable tool in drug discovery and development for characterizing the binding kinetics and affinity of small molecules to their protein targets. This application note provides a detailed protocol for utilizing SPR to study the binding of a novel inhibitor, IN-5, to Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI).
Mt KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][4] Its absence in humans makes it an attractive target for the development of new anti-tubercular drugs.[3] Understanding the binding kinetics of inhibitors like IN-5 to Mt KARI is essential for optimizing their potency and efficacy. SPR analysis provides key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which are critical for structure-activity relationship (SAR) studies.[5][6]
Principle of the Assay
The SPR experiment involves the immobilization of the ligand (Mt KARI) onto a sensor chip surface. The analyte (IN-5) is then flowed over this surface at various concentrations. The binding of IN-5 to the immobilized Mt KARI causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[2] The resulting sensorgram, a plot of RU versus time, allows for the determination of the kinetic and affinity constants of the interaction.
Experimental Protocols
Materials and Reagents
-
Protein: Recombinant, purified Mt KARI (ensure high purity and stability)
-
Inhibitor: IN-5 (synthesized and purified)
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Immobilization Buffers:
-
10 mM Sodium acetate, pH 4.0, 4.5, 5.0, 5.5
-
-
Amine Coupling Kit:
-
0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
0.1 M N-hydroxysuccinimide (NHS)
-
1 M Ethanolamine-HCl, pH 8.5
-
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), or a buffer optimized for Mt KARI stability and activity.
-
Analyte Dilution Buffer: Running buffer with a low percentage of DMSO (e.g., ≤ 1%) to solubilize IN-5.
Ligand Preparation (Mt KARI)
-
Express and purify recombinant Mt KARI using established protocols.
-
Dialyze the purified Mt KARI into the running buffer to ensure buffer compatibility.
-
Determine the protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Assess the purity and homogeneity of the protein by SDS-PAGE.
Analyte Preparation (IN-5)
-
Prepare a high-concentration stock solution of IN-5 in 100% DMSO.
-
Create a dilution series of IN-5 in the running buffer. The final DMSO concentration should be kept constant across all dilutions and should be low enough to not affect the binding interaction or the SPR signal.
-
The concentration range should ideally span from 0.1x to 10x the expected KD value. If the KD is unknown, a wide range of concentrations should be tested initially (e.g., 1 nM to 10 µM).
Mt KARI Immobilization via Amine Coupling
-
Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate the carboxymethylated dextran surface.[7]
-
Ligand Injection: Inject a solution of Mt KARI (e.g., 20-50 µg/mL) in the selected immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be low to minimize mass transport effects, typically around 100-200 RU for small molecule interaction studies.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[7]
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This will be used to subtract any non-specific binding and bulk refractive index changes.
Kinetic Analysis
-
System Priming: Prime the system with running buffer to ensure a stable baseline.
-
Analyte Injection: Inject the different concentrations of IN-5 over both the ligand and reference flow cells for a set association time (e.g., 120-180 seconds), followed by a dissociation phase where only running buffer is flowed over the chip (e.g., 300-600 seconds).
-
Regeneration (if necessary): If the inhibitor does not fully dissociate, a regeneration step with a specific buffer (e.g., a short pulse of low pH glycine or high salt) may be required to remove the bound analyte. The regeneration conditions must be tested to ensure they do not denature the immobilized ligand.
-
Data Collection: Collect sensorgrams for each concentration of IN-5, including a zero-concentration (buffer only) injection for double referencing.
Data Presentation
The collected sensorgram data is processed by subtracting the reference flow cell data and the buffer-only injection data. The resulting curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.[6]
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | ka | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kd | 7.5 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant | KD | 50 | nM |
Data Analysis and Interpretation
The association rate constant (ka) describes the rate at which the inhibitor binds to the target protein. The dissociation rate constant (kd) represents the rate at which the inhibitor-protein complex breaks apart. The equilibrium dissociation constant (KD), calculated as kd/ka, is a measure of the binding affinity, with lower KD values indicating higher affinity. The obtained kinetic data for IN-5 binding to Mt KARI will be crucial for its further development as a potential anti-tuberculosis drug candidate.
Mandatory Visualizations
Experimental Workflow
Caption: SPR experimental workflow for Mt KARI-IN-5 binding analysis.
This compound Binding Interaction
Caption: Binding of inhibitor IN-5 to the active site of Mt KARI.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
Application Note & Protocol: Characterization of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Interaction with the Inhibitor IN-5 using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1] This pathway is absent in animals, making KARI an attractive target for the development of novel anti-tuberculosis drugs.[1][2] Understanding the thermodynamic and kinetic parameters of inhibitor binding is essential for rational drug design and optimization. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4] This application note provides a detailed protocol for characterizing the interaction between recombinant Mt KARI and a novel inhibitor, IN-5, using ITC.
I. Quantitative Data Summary
The thermodynamic parameters for the interaction of IN-5 with Mt KARI were determined by ITC at 25°C. The data, presented in Table 1, indicate a high-affinity interaction driven by favorable enthalpic and entropic contributions.
Table 1: Thermodynamic Parameters of Mt KARI-IN-5 Interaction
| Parameter | Value |
| Binding Affinity (K D) | 25 nM |
| Stoichiometry (n) | 1.1 ± 0.1 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | -7.8 cal/mol·K |
| Gibbs Free Energy (ΔG) | -10.3 kcal/mol |
II. Experimental Protocols
A. Protein Expression and Purification
Recombinant Mt KARI was expressed in E. coli and purified to >95% homogeneity using affinity and size-exclusion chromatography. The final protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP). Protein concentration was determined using the Bradford assay with BSA as a standard.
B. Ligand Preparation
The inhibitor IN-5 was synthesized and purified. A stock solution of 1 mM IN-5 was prepared in 100% DMSO. For the ITC experiment, the stock was diluted into the ITC buffer to a final concentration of 100 µM, with the final DMSO concentration not exceeding 5%. The same final concentration of DMSO was added to the protein solution to minimize heats of dilution.[5]
C. Isothermal Titration Calorimetry (ITC)
-
Instrument Setup: An automated microcalorimeter was used for the ITC experiments. The instrument was thoroughly cleaned with detergent and rinsed with water and then the ITC buffer prior to the experiment.[6]
-
Sample Preparation:
-
The Mt KARI protein solution was prepared at a concentration of 10 µM in ITC buffer.
-
The IN-5 ligand solution was prepared at a concentration of 100 µM in the same ITC buffer, ensuring an identical buffer composition between the protein and ligand solutions to minimize dilution heats.[4]
-
Both solutions were degassed for 10 minutes prior to loading to prevent bubble formation.[4]
-
-
Experimental Parameters:
-
The sample cell was filled with the 10 µM Mt KARI solution.
-
The injection syringe was loaded with the 100 µM IN-5 solution.
-
The experiment was conducted at 25°C.
-
The titration consisted of an initial 0.5 µL injection followed by 19 subsequent injections of 2 µL each.
-
A spacing of 150 seconds was set between injections to allow the system to return to baseline.
-
The stirring speed was set to 750 rpm to ensure rapid mixing.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat flow versus time, was integrated to obtain the heat change per injection.
-
A control experiment, titrating IN-5 into buffer alone, was performed to determine the heat of dilution, which was then subtracted from the experimental data.
-
The corrected data was fitted to a one-site binding model using the instrument's analysis software to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) were calculated using the following equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.[4]
-
III. Visualizations
A. Signaling Pathway
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the position of KARI.
References
- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. tainstruments.com [tainstruments.com]
Application Notes and Protocols for the Development of a Novel Tuberculosis Drug Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The development of new anti-TB drugs with novel mechanisms of action is crucial to shorten treatment duration, improve efficacy against resistant strains, and reduce the global burden of the disease.[2][3][4] This document provides a detailed research and development plan, outlining key stages from initial target identification to clinical trials, complete with experimental protocols and data presentation guidelines.
Drug Discovery and Preclinical Development
The preclinical phase of TB drug development involves a series of in vitro and in vivo studies to identify and characterize a drug candidate's safety and efficacy before human trials.[5]
Target Identification and Validation
The initial step is to identify and validate a suitable molecular target within Mtb that is essential for its survival or virulence.[3][4]
-
Target Identification Strategies:
-
Genomic and Proteomic Approaches: Leveraging the Mtb genome sequence to identify essential genes and proteins.[4]
-
Phenotypic Screening: Screening compound libraries for activity against whole Mtb cells and subsequently identifying the target.[1]
-
Literature and Database Review: Analyzing existing research to identify previously studied or potential targets.[2]
-
-
Target Validation:
-
Genetic Validation: Demonstrating that the inactivation or knockdown of the target gene is lethal to Mtb.
-
Chemical Validation: Showing that inhibition of the target by a small molecule leads to bacterial death.
-
Logical Relationship: Target Identification to Validation Workflow
References
- 1. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and validation of novel drug targets in tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 4. Current Strategies for Identifying and Validating Targets for New...: Ingenta Connect [ingentaconnect.com]
- 5. medicine.st-andrews.ac.uk [medicine.st-andrews.ac.uk]
Application Notes and Protocols for the In Vivo Formulation and Evaluation of MtKARI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of novel Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI) inhibitors. The protocols outlined below are based on established methodologies for testing anti-tubercular agents in preclinical models.
Introduction to MtKARI as a Drug Target
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of Mtb but is absent in humans, making KARI an attractive target for the development of new anti-tubercular drugs with selective toxicity. Several promising MtKARI inhibitors, such as the pyrimidinedione NSC116565 and its analogues, have been identified and characterized in vitro. The following sections detail the necessary steps to advance these and other novel MtKARI inhibitors into in vivo efficacy studies.
In Vitro Activity of Lead MtKARI Inhibitors
A summary of the in vitro inhibitory activities of selected MtKARI inhibitors is presented in Table 1. This data is critical for guiding dose selection in subsequent in vivo experiments.
Table 1: In Vitro Activity of Selected MtKARI Inhibitors
| Compound | Target | Ki (nM) | Mtb Strain | MIC90 (µM) |
| NSC116565 | MtKARI | 95.4 | Virulent Mtb | 20 |
| 151f (NSC116565 analogue) | MtKARI | 8 | Virulent Mtb | 18 |
| MMV553002 (hydrolyzed product) | MtKARI | 531 | Avirulent Mtb | 1.10 |
Formulation of MtKARI Inhibitors for In Vivo Administration
The formulation of poorly water-soluble compounds like many MtKARI inhibitors is a critical step for achieving adequate bioavailability and exposure in animal models. While specific formulations for NSC116565 and its direct analogues for in vivo studies are not extensively reported in publicly available literature, a general approach can be adopted based on methodologies used for other pyrimidine-based or poorly soluble anti-tubercular agents.
Proposed Formulation Strategy
Given the likely hydrophobic nature of pyrimidinedione-based inhibitors, a co-solvent system is a suitable starting point for formulation development.
Recommended Vehicle:
-
5-10% Dimethyl sulfoxide (DMSO) in a sterile aqueous vehicle. Rifampin, a standard anti-tubercular drug, has been successfully administered in a 5% DMSO solution.[1]
-
The aqueous vehicle can be sterile water, saline, or a buffered solution like phosphate-buffered saline (PBS).
-
For compounds with higher solubility challenges, the addition of a surfactant like Tween 80 (0.5-1%) or a cyclodextrin derivative such as hydroxypropyl-β-cyclodextrin (HPβCD) can be explored to improve solubility and stability.
Protocol for Formulation Preparation:
-
Weigh the required amount of the MtKARI inhibitor.
-
Dissolve the compound in the appropriate volume of DMSO to create a stock solution. Gentle warming and vortexing may be required.
-
Slowly add the aqueous vehicle (e.g., sterile saline) to the DMSO stock solution while vortexing to prevent precipitation.
-
If required, add the surfactant or cyclodextrin to the aqueous vehicle before mixing with the DMSO stock.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Prepare the formulation fresh daily before administration to the animals.
Experimental Protocols for In Vivo Efficacy Testing
The following protocols describe a standard murine model for assessing the in vivo efficacy of novel anti-tubercular agents.
Murine Model of Tuberculosis Infection
Animal Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used for tuberculosis research.[1]
Infection Method: Low-dose aerosol infection is the preferred method as it mimics the natural route of human infection.
Protocol:
-
Culture Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Use a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system) to deliver approximately 50-100 colony-forming units (CFU) of Mtb into the lungs of each mouse.[2]
-
House the infected animals in a biosafety level 3 (BSL-3) facility.
-
At day 1 post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial load in the lungs.
Treatment Protocol
Treatment Initiation: Begin treatment 3-4 weeks post-infection when a stable, chronic infection has been established.
Drug Administration:
-
Route: Oral gavage is a common and clinically relevant route of administration.[1]
-
Dosage: Based on the in vitro MIC values, a starting dose range of 25-100 mg/kg body weight can be evaluated. Dose-ranging studies are recommended.
-
Frequency: Administer the formulated MtKARI inhibitor once daily, 5 days a week.[1]
-
Duration: A standard treatment duration is 4 weeks.
Experimental Groups:
-
Group 1 (Vehicle Control): Infected mice receiving the formulation vehicle only.
-
Group 2 (Test Compound - Low Dose): Infected mice receiving the MtKARI inhibitor at a lower dose (e.g., 25 mg/kg).
-
Group 3 (Test Compound - High Dose): Infected mice receiving the MtKARI inhibitor at a higher dose (e.g., 100 mg/kg).
-
Group 4 (Positive Control): Infected mice receiving a standard-of-care anti-tubercular drug like isoniazid (INH) at 25 mg/kg.[3]
Efficacy Evaluation
Endpoint: The primary endpoint is the reduction in bacterial load (CFU) in the lungs and spleen.
Protocol:
-
At the end of the treatment period (4 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Prepare serial dilutions of the organ homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of CFU per organ.
-
Express the data as log10 CFU and compare the mean values between the treatment and control groups. A statistically significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.
Data Presentation
The quantitative data from the in vivo efficacy study should be summarized in a clear and structured table for easy comparison.
Table 2: Example of In Vivo Efficacy Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10 ± SD) | Mean Spleen CFU (log10 ± SD) |
| Vehicle Control | - | 6.5 ± 0.3 | 4.2 ± 0.2 |
| MtKARI Inhibitor | 25 | 5.8 ± 0.4 | 3.9 ± 0.3 |
| MtKARI Inhibitor | 100 | 5.1 ± 0.3 | 3.5 ± 0.2 |
| Isoniazid (INH) | 25 | 4.5 ± 0.2 | 2.8 ± 0.1 |
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
The diagram below illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis, highlighting the position of KARI.
Caption: Mt KARI's role in the BCAA pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in the in vivo efficacy testing protocol.
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Novel KARI Inhibitors
Disclaimer: Information regarding a specific molecule designated "Mt KARI-IN-5" is not publicly available in the reviewed scientific literature. The following troubleshooting guide provides general strategies and technical support for researchers encountering solubility challenges with novel, poorly soluble ketol-acid reductoisomerase (KARI) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My KARI inhibitor precipitated out of solution during my in vitro assay. What should I do?
A1: Compound precipitation is a common issue with poorly soluble molecules and can lead to inaccurate and unreliable experimental results. Here are some immediate troubleshooting steps:
-
Visually inspect all solutions: Before and after adding your compound to the assay medium, check for any visible precipitate.
-
Re-evaluate your solvent system: The initial solvent used to dissolve your compound (e.g., DMSO) and its final concentration in the aqueous assay buffer are critical. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid solvent effects on the biological assay.
-
Consider solubility-enhancing excipients: Depending on your experimental setup, you may be able to include solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer.[1] However, it is crucial to run appropriate vehicle controls to ensure these agents do not interfere with your assay.
-
Reduce the final compound concentration: Your compound may be precipitating because its concentration exceeds its solubility limit in the final assay medium. Perform a dose-response experiment to determine the highest concentration at which your compound remains in solution.
Q2: I'm observing inconsistent results between experiments. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of poor experimental reproducibility. If a compound is not fully dissolved, the actual concentration in solution can vary significantly between experiments, leading to inconsistent biological effects. To address this:
-
Ensure complete dissolution of your stock solution: Before preparing dilutions, ensure your stock solution in 100% organic solvent (e.g., DMSO) is a clear solution. Gentle warming or vortexing may be necessary.
-
Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.
-
Use a standardized dissolution protocol: Follow a consistent, step-by-step procedure for dissolving your compound and preparing your working solutions.
Troubleshooting Guide: Enhancing Solubility
If you consistently face challenges with the solubility of your KARI inhibitor, a systematic approach to improving its formulation is necessary. The following table summarizes common techniques for enhancing the solubility of poorly soluble compounds.[1][2][3][4][5][6][7][8]
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Increasing the solubility of a poorly water-soluble drug by adding a water-miscible solvent in which the drug is more soluble.[2][3][4][6] | Simple and widely used for in vitro studies.[2][3] | The co-solvent may have biological or off-target effects. The final concentration of the co-solvent should be minimized. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[1][2][5] | Effective for compounds with acidic or basic functional groups. | The pH change must be compatible with the experimental system (e.g., cell culture, enzyme assay). |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][5][6] This can be achieved through methods like solvent evaporation or melting.[6] | Can significantly increase the dissolution rate and bioavailability.[1][5] | Requires more formulation development. The choice of carrier is critical. |
| Complexation | Forming a complex with another molecule (e.g., cyclodextrins) to increase the apparent solubility of the drug.[3][5] | Can improve solubility and stability.[5] | The complexing agent may have its own biological effects. Stoichiometry of the complex needs to be considered. |
| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size (e.g., micronization, nanosuspension).[1][2][3] | Enhances the dissolution rate.[2][3] | May not increase the equilibrium solubility.[2] Requires specialized equipment. |
Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques that can be adapted for a novel KARI inhibitor.
Protocol 1: Preparation of a Stock Solution using Co-solvents
-
Objective: To prepare a high-concentration stock solution of a poorly soluble KARI inhibitor using a co-solvent system for in vitro testing.
-
Materials:
-
KARI inhibitor (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of the KARI inhibitor and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to wet the powder.
-
Vortex the tube until the powder is fully dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary, but be cautious of compound stability at higher temperatures.
-
Once dissolved, add ethanol to reach the final desired stock concentration. The ratio of DMSO to ethanol can be optimized (e.g., 1:1, 1:4).
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Important: When preparing working solutions, ensure the final concentration of the co-solvents in the assay medium is low and consistent across all experiments. Always include a vehicle control with the same final co-solvent concentration.
-
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
-
Objective: To prepare a solid dispersion of a KARI inhibitor with a hydrophilic polymer to improve its dissolution rate.
-
Materials:
-
KARI inhibitor
-
Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
Volatile organic solvent (e.g., methanol, acetone) in which both the inhibitor and the polymer are soluble.
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Determine the desired ratio of the KARI inhibitor to the polymer (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the KARI inhibitor and the polymer in the chosen organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under a vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and stored in a desiccator.
-
The dissolution rate of this solid dispersion in an aqueous buffer can then be compared to that of the pure crystalline inhibitor.
-
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
Ketol-acid reductoisomerase (KARI) is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[9][10][11][12] This pathway is present in plants and microorganisms but absent in mammals, making KARI an attractive target for herbicides and antimicrobial agents.[9][11][12]
Caption: The role of KARI in the branched-chain amino acid biosynthesis pathway.
Experimental Workflow for Solubility Enhancement
The following workflow provides a logical progression for addressing the solubility issues of a novel compound.
Caption: A systematic workflow for improving the solubility of a novel inhibitor.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and Inhibitor Exploration with Binuclear Mg Ketol-Acid Reductoisomerase: Targeting the Biosynthetic Pathway of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and Inhibitor Exploration with Binuclear Mg Ketol-Acid Reductoisomerase: Targeting the Biosynthetic Pathway of Branched-Chain Amino Acids - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Mt KARI Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the expression and purification of Mycobacterium tuberculosis Ketol-acid Reductoisomerase (Mt KARI).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of recombinant Mt KARI in E. coli.
Expression Issues
1. Low or No Expression of Mt KARI
-
Question: I have cloned the Mt KARI gene into an E. coli expression vector, but I'm seeing very low or no protein expression after induction. What could be the problem?
-
Answer: Low or no expression of Mt KARI can be due to several factors. Here are some common causes and troubleshooting steps:
-
Codon Usage: The codon usage of Mycobacterium tuberculosis differs from that of E. coli. This can lead to translational stalling and low protein yield.
-
Solution: Sequence your construct to ensure there are no mutations. Consider synthesizing a codon-optimized version of the Mt KARI gene for expression in E. coli.
-
-
Promoter System and Induction: The choice of promoter and induction conditions are critical.
-
Solution: Ensure you are using a suitable vector (e.g., pET series with a T7 promoter) and an appropriate E. coli strain (e.g., BL21(DE3)). Optimize the inducer (IPTG) concentration (try a range from 0.1 mM to 1 mM) and the induction temperature and time. Lowering the induction temperature to 16-25°C and extending the induction time (12-18 hours) can sometimes improve the expression of soluble protein.
-
-
Toxicity of Mt KARI: Overexpression of some proteins can be toxic to E. coli, leading to poor growth and low yield.
-
Solution: Monitor cell growth (OD600) post-induction. If you observe a significant drop in growth rate, it might indicate toxicity. Try using a lower IPTG concentration for induction or a weaker promoter system.
-
-
2. Mt KARI is Expressed as Insoluble Inclusion Bodies
-
Question: I am getting good expression of Mt KARI, but the protein is found in the insoluble fraction (inclusion bodies). How can I obtain soluble protein?
-
Answer: Inclusion body formation is a common issue with recombinant protein expression in E. coli. Here are strategies to improve solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (18-24 hours) can slow down protein synthesis, allowing for proper folding and reducing aggregation.
-
Lower Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to reduce the rate of protein expression.
-
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of Mt KARI.
-
Solubilization and Refolding of Inclusion Bodies: If optimizing expression conditions doesn't yield soluble protein, you can purify the inclusion bodies and then solubilize and refold the protein. A general workflow for this is outlined below.
-
Purification Issues
3. Low Yield of Purified Mt KARI
-
Question: I am able to purify some soluble Mt KARI, but the final yield is very low. How can I improve my purification efficiency?
-
Answer: Low purification yield can stem from issues at various stages of the process. Consider the following:
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of protein in your lysate.
-
Solution: Ensure efficient cell lysis by using a combination of lysozyme treatment and sonication or a French press. Perform lysis on ice to minimize protein degradation.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer. Keep your protein samples on ice or at 4°C throughout the purification process.
-
-
Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can affect protein stability and binding to the chromatography resin.
-
Solution: Mt KARI is known to be active at a pH of around 8.0. Ensure your lysis, wash, and elution buffers are within a stable pH range for the protein (e.g., 7.5-8.5). Include cofactors like MgCl₂ (e.g., 10 mM) in your buffers as KARI requires Mg²⁺ for its isomerization activity.[1]
-
-
Inefficient Binding to Affinity Resin (e.g., Ni-NTA for His-tagged Mt KARI):
-
Solution: Ensure the His-tag is accessible. If you suspect it's buried within the protein structure, you may need to perform purification under denaturing conditions. Optimize the imidazole concentration in your lysis and wash buffers (a small amount, e.g., 10-20 mM, can reduce non-specific binding).
-
-
4. Co-purification of Contaminants
-
Question: My purified Mt KARI sample contains several contaminating proteins. How can I improve the purity?
-
Answer: Contaminating proteins are a common challenge. Here are some strategies to enhance purity:
-
Optimize Wash Steps in Affinity Chromatography:
-
Solution: Increase the number of column washes. You can also try a step-gradient wash with increasing concentrations of a weak competitor (e.g., imidazole for His-tagged proteins, from 20 mM up to 50 mM) to remove non-specifically bound proteins before eluting Mt KARI.
-
-
Introduce Additional Purification Steps: A single affinity chromatography step may not be sufficient for high purity.
-
Solution: Add a second purification step based on a different property of the protein.
-
Size Exclusion Chromatography (SEC): This is an excellent second step to separate Mt KARI from proteins of different sizes and to remove aggregates.
-
Ion Exchange Chromatography (IEX): This separates proteins based on their net charge. You will need to determine the isoelectric point (pI) of Mt KARI to choose the appropriate resin and buffer pH.
-
-
-
Optimize Elution:
-
Solution: Instead of a single high-concentration elution step, try a linear gradient elution. This can help to separate your target protein from contaminants that have a similar affinity for the resin.
-
-
Quantitative Data Summary
Table 1: Typical Buffer Compositions for His-tagged Mt KARI Purification
| Buffer Type | Component | Concentration | pH | Notes |
| Lysis Buffer | Tris-HCl | 50 mM | 8.0 | - |
| NaCl | 300-500 mM | Helps reduce non-specific interactions. | ||
| Imidazole | 10-20 mM | Reduces binding of host proteins with histidines. | ||
| MgCl₂ | 10 mM | KARI cofactor.[1] | ||
| β-mercaptoethanol or DTT | 5-10 mM | Reducing agent to prevent oxidation. | ||
| Protease Inhibitor Cocktail | As per manufacturer | Prevents protein degradation. | ||
| Lysozyme | ~1 mg/mL | Aids in cell wall disruption. | ||
| DNase I | ~10 µg/mL | Reduces viscosity from DNA release. | ||
| Wash Buffer | Tris-HCl | 50 mM | 8.0 | - |
| NaCl | 300-500 mM | - | ||
| Imidazole | 20-50 mM | Higher concentration than lysis buffer to remove weakly bound contaminants. | ||
| MgCl₂ | 10 mM | Maintains protein stability. | ||
| Elution Buffer | Tris-HCl | 50 mM | 8.0 | - |
| NaCl | 150-300 mM | - | ||
| Imidazole | 250-500 mM | Competes with the His-tag for binding to the Ni-NTA resin. | ||
| MgCl₂ | 10 mM | - |
Experimental Protocols
Protocol 1: Expression of His-tagged Mt KARI in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the Mt KARI expression plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate the culture for 16-18 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Soluble His-tagged Mt KARI
-
Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer (see Table 1).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer.
-
Elute the bound Mt KARI protein with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing pure Mt KARI.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
For higher purity, the pooled fractions can be further purified by size exclusion chromatography.
Visualizations
Caption: General workflow for the expression and purification of recombinant Mt KARI.
Caption: Troubleshooting decision tree for Mt KARI expression.
References
Technical Support Center: Optimizing Crystallization of Mt KARI Complexes
Welcome to the technical support center for the crystallization of Mycobacterium tuberculosis (Mt) Ketol-acid Reductoisomerase (KARI) and its complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this important anti-tuberculosis drug target.
Frequently Asked Questions (FAQs)
Q1: What is the function of Mt KARI and why is it a target for drug development?
A1: Mt KARI is an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis.[1] This pathway is crucial for the bacterium's growth and survival. Since this pathway is absent in humans, inhibitors targeting Mt KARI are attractive candidates for novel anti-tuberculosis drugs with potentially low host toxicity.[1]
Q2: What are the essential cofactors for Mt KARI activity and crystallization?
A2: Mt KARI is a Class I ketol-acid reductoisomerase that requires Mg²⁺ ions and the coenzyme NADPH for its catalytic activity.[2] The presence of these cofactors is often crucial for the stability and proper folding of the protein, which can be beneficial for successful crystallization.
Q3: I am observing amorphous precipitate in my crystallization drops. What could be the cause and how can I resolve it?
A3: Amorphous precipitate is a common outcome in crystallization screening and typically indicates that the protein is coming out of solution too quickly and in a disordered manner. This can be caused by several factors, including:
-
Protein concentration is too high: Try reducing the protein concentration in your crystallization trials.
-
Precipitant concentration is too high: Lower the concentration of the precipitant in the reservoir solution.
-
Suboptimal pH: The pH of the buffer can significantly impact protein solubility. Experiment with a range of pH values around the protein's isoelectric point (pI).
-
Temperature fluctuations: Ensure your crystallization plates are incubated at a stable temperature.
To resolve this, you can try optimizing your current conditions by systematically varying the protein and precipitant concentrations, and the pH. Additive screens can also be employed to identify small molecules that may improve crystal quality.
Q4: I have obtained very small, needle-like crystals. How can I grow larger, diffraction-quality crystals?
A4: The appearance of small or needle-like crystals is a promising result. To obtain larger crystals suitable for X-ray diffraction, you can try the following optimization strategies:
-
Slowing down the crystallization rate: This can be achieved by lowering the precipitant concentration or decreasing the protein-to-precipitant ratio in the drop.
-
Varying the temperature: Some proteins crystallize better at a different temperature. Try setting up trays at both 4°C and room temperature (around 20°C).
-
Micro-seeding: Introducing crushed microcrystals from a previous experiment into a new drop with a lower precipitant concentration can promote the growth of fewer, larger crystals.
-
Additive screening: Small molecules or different salts can sometimes influence crystal packing and lead to larger, more well-ordered crystals.
Q5: I am trying to co-crystallize Mt KARI with an inhibitor, but I am not getting any crystals. What could be the issue?
A5: Co-crystallization of protein-ligand complexes can be challenging. Some common issues include:
-
Inhibitor insolubility: Ensure your inhibitor is soluble in the crystallization buffer. You may need to use a small amount of a co-solvent like DMSO, but be aware that this can also affect crystallization.
-
Incorrect protein-to-ligand ratio: The molar ratio of protein to ligand can be critical. It is advisable to try a range of ratios, for example, 1:1, 1:5, and 1:10.
-
Conformational changes: Ligand binding can induce conformational changes in the protein that may inhibit the formation of the same crystal lattice as the apo-protein. In such cases, a new crystallization screen for the complex is necessary.
-
Instability of the complex: The protein-ligand complex may not be stable over the time course of the crystallization experiment.
It has been reported that Mt KARI can be difficult to crystallize with certain inhibitors. In such cases, researchers have successfully used homologous KARI enzymes from other species, such as Staphylococcus aureus, for co-crystallization studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | - Protein concentration is too low.- Precipitant concentration is too low.- Suboptimal pH or buffer. | - Increase protein concentration.- Increase precipitant concentration.- Screen a wider range of pH and different buffer systems. |
| Amorphous Precipitate | - Protein or precipitant concentration is too high.- Rapid nucleation.- Suboptimal pH. | - Decrease protein and/or precipitant concentration.- Vary the protein-to-precipitant ratio in the drop.- Screen different pH values. |
| Phase Separation (Oiling Out) | - High protein and/or precipitant concentration.- Use of certain PEGs. | - Lower protein and precipitant concentrations.- Try different molecular weight PEGs or switch to a salt-based precipitant.- Increase the ionic strength of the buffer. |
| Microcrystals or Needles | - Rapid crystal growth.- High nucleation rate. | - Lower precipitant and protein concentrations.- Try a different temperature.- Use micro-seeding.- Screen for additives that can modify crystal habit. |
| Poorly Diffracting Crystals | - Crystal lattice disorder.- Small crystal size. | - Optimize crystallization conditions to grow larger, more ordered crystals (see above).- Try cryo-cooling with different cryoprotectants.- Consider crystal annealing. |
| Difficulty in Co-crystallization | - Ligand insolubility.- Ligand-induced conformational changes.- Instability of the complex. | - Ensure ligand solubility; use of co-solvents if necessary.- Screen a range of protein-to-ligand molar ratios.- Perform a new, broad crystallization screen for the complex.- Consider soaking the ligand into apo-crystals as an alternative. |
Experimental Protocols
General Protocol for Mt KARI Crystallization (Hanging Drop Vapor Diffusion)
This protocol is a general starting point based on successful crystallization of other Mycobacterium tuberculosis proteins and should be optimized for Mt KARI and its complexes.
-
Protein Preparation:
-
Purify Mt KARI to >95% homogeneity.
-
The final protein buffer should ideally have low ionic strength, for example, 20 mM HEPES pH 7.5, 50 mM NaCl.[3]
-
Concentrate the protein to 5-20 mg/mL.[4] It is recommended to test a range of concentrations.
-
For co-crystallization, incubate the protein with a 5-10 fold molar excess of the ligand (e.g., inhibitor or NADPH) on ice for at least 1 hour prior to setting up crystallization trials.
-
-
Crystallization Setup:
-
Use a 24-well crystallization plate.
-
Pipette 500 µL of the reservoir solution (precipitant solution) into each well.
-
On a siliconized glass coverslip, mix 1-2 µL of the protein (or protein-ligand complex) solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, ensuring an airtight seal with vacuum grease.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
-
Observation and Optimization:
-
Monitor the drops for crystal growth over several days to weeks.
-
If initial screening yields promising "hits" (e.g., precipitate, microcrystals), perform optimization screens by systematically varying the precipitant concentration, pH, and protein concentration around the initial hit condition.
-
Example Crystallization Conditions for M. tuberculosis Proteins
The following table summarizes successful crystallization conditions for various proteins from M. tuberculosis and can serve as a guide for designing initial screens for Mt KARI.
| Protein | Protein Concentration (mg/mL) | Reservoir Solution | Temperature (°C) | Reference |
| Rv3899c | 10 | 0.2 M ammonium acetate, 0.1 M bis-tris pH 5.5, 25% PEG 3350 | 16 | [2] |
| MbtI | 10 | 0.2 M imidazole-malate pH 6.0, 15% PEG 4000 | 18 | [5] |
| MbtN | 10 | 0.2 M diammonium hydrogen citrate pH 5.5, 23% PEG 3350 | 18 | [6] |
| MPT63 | 28 | 0.1 M Tris-HCl pH 7.0, 26.5% PEG 4000, 15% glycerol | Room Temp | [7] |
| RRF | Not specified | 0.1 M Tris-HCl pH 7.5, 1.2 M Cadmium Acetate | Not specified | [8] |
Visualizations
Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
The following diagram illustrates the metabolic pathway in which Mt KARI plays a key role. Understanding this pathway is crucial for the rational design of inhibitors.
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Experimental Workflow for Protein Crystallization
This workflow outlines the major steps from a purified protein to a diffraction-quality crystal.
Caption: General experimental workflow for protein crystallization.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary X-ray crystallographic studies of Rv3899c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. Crystallization and preliminary X-ray crystallographic analysis of MbtI, a protein essential for siderophore biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, crystallization and preliminary X-ray studies of MbtN (Rv1346) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of a major secreted protein of Mycobacterium tuberculosis—MPT63 at 1.5-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining High-Throughput Screening (HTS) Assay Parameters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for a robust HTS assay?
A1: A robust HTS assay is characterized by several key performance metrics that ensure the data is reliable and reproducible. The most critical parameters include the Z-factor, signal-to-background ratio (S/B), and the coefficient of variation (%CV).[1][2][3] An ideal assay will have a large signal window and low data variability.[4]
Q2: How do I interpret the Z-factor?
A2: The Z-factor is a statistical measure that quantifies the separation between the positive and negative controls in an assay, taking into account the standard deviations of both.[2][5] It is a widely used metric to assess the quality and suitability of an assay for HTS.[2] The interpretation of the Z-factor value is summarized in the table below.
| Z-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between positive and negative controls. Well-suited for HTS.[2][6] |
| 0 to 0.5 | Acceptable Assay | Some separation, but may be prone to false positives/negatives. Further optimization is recommended.[2] |
| < 0 | Unacceptable Assay | No separation between controls. The assay is not suitable for screening.[2][3] |
Q3: What causes the "edge effect" in microplates and how can I mitigate it?
A3: The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently than the inner wells, often due to increased evaporation of media or reagents during incubation.[7][8] This can lead to variations in concentration and cell viability, ultimately affecting assay results.[7]
Mitigation Strategies:
-
Humidified Incubators: Maintain a high humidity level (≥95%) in the incubator to reduce evaporation.[7][8]
-
Plate Lids and Seals: Use low-evaporation lids or sealing tapes to minimize fluid loss.[9]
-
Outer Well Buffering: Fill the outer wells with sterile water, media, or buffer without including them in the data analysis.[8]
-
Specialized Plates: Use microplates designed with moats or reservoirs on the perimeter that can be filled with liquid to create a vapor barrier.[7][10]
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Reduce Incubation Time: Shorter incubation times can lessen the impact of evaporation.[9]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from the assay, reducing the signal-to-background ratio and potentially leading to false negatives.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Reagent Contamination | Prepare fresh reagents and use sterile techniques. |
| Autofluorescence of Compounds or Plates | Screen compounds for autofluorescence. Use plates with low fluorescence background (e.g., white or black plates for luminescence or fluorescence assays, respectively).[11] |
| Non-specific Binding | Add a blocking agent (e.g., BSA) or a non-ionic detergent (e.g., Tween-20) to the assay buffer. |
| Sub-optimal Reagent Concentration | Titrate the concentration of detection reagents to find the optimal balance between signal and background. |
| Incorrect Plate Type for Luminescence Assays | Use white, opaque-walled plates to maximize light output and minimize well-to-well crosstalk.[12] |
Issue 2: High Variability Between Replicates (%CV > 15%)
High variability, indicated by a high coefficient of variation (%CV), can make it difficult to distinguish between hits and non-hits.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate and service pipettes regularly. Use automated liquid handlers for better precision.[13][14] Consider using master mixes for reagents to minimize well-to-well additions.[12] |
| Inconsistent Incubation Times/Temperatures | Ensure uniform incubation conditions for all plates.[14] Avoid stacking plates in the incubator. |
| Reagent Instability | Check the stability of reagents under assay conditions and storage.[15] Avoid repeated freeze-thaw cycles.[15] |
| Cell Plating Inconsistency | Ensure cells are evenly suspended before plating. Use automated cell dispensers for uniform cell seeding. |
| Edge Effects | Implement strategies to mitigate edge effects as described in the FAQs.[7][8][9] |
Issue 3: Low Signal-to-Background (S/B) Ratio
A low S/B ratio indicates a small dynamic range for the assay, making it difficult to identify active compounds. An S/B ratio of >3 is generally considered acceptable for HTS.[16]
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of all assay components (e.g., enzyme, substrate, antibody) to find conditions that maximize the signal window. |
| Weak Promoter Activity (Reporter Assays) | Consider using a stronger promoter to drive reporter gene expression.[11] |
| Low Transfection Efficiency (Cell-based Assays) | Optimize the transfection protocol by testing different reagent-to-DNA ratios.[11] |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for signal development.[15] |
| Inactive Enzyme or Reagents | Verify the activity of critical reagents, such as enzymes, and ensure they are stored correctly.[15] |
Issue 4: False Positives and False Negatives
False positives (inactive compounds identified as active) and false negatives (active compounds missed) are significant challenges in HTS.[17]
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Compound Interference with Detection | Screen for autofluorescent or colored compounds that interfere with absorbance or fluorescence readings.[18] |
| Compound Aggregation | Include a non-ionic detergent in the assay buffer to prevent compound aggregation.[18] |
| Pan-Assay Interference Compounds (PAINS) | Use computational filters to identify and flag known PAINS in the screening library.[16] |
| Redox-Active Compounds | For assays sensitive to redox cycling, perform counter-screens to identify compounds that generate reactive oxygen species.[18] |
| Insufficient Assay Robustness | A low Z-factor can lead to an increase in both false positives and negatives. Re-optimize the assay to achieve a Z-factor > 0.5. |
| Orthogonal Assays | Validate hits using a secondary, orthogonal assay that employs a different detection technology to confirm activity and rule out technology-specific interference.[18][19] |
Experimental Protocols
Protocol 1: Determination of Z-Factor
Objective: To assess the quality and suitability of an HTS assay for screening.
Methodology:
-
Plate Layout: Design a plate map with a sufficient number of wells dedicated to positive and negative controls (typically 16-32 wells each).
-
Positive Control: In the designated wells, add the components that will generate the maximum signal (e.g., enzyme with substrate and no inhibitor).
-
Negative Control: In the designated wells, add the components that will generate the minimum signal (e.g., enzyme with a known inhibitor or no enzyme).
-
Assay Execution: Perform the assay according to the established protocol, including all incubation steps.
-
Data Acquisition: Read the plate using the appropriate detection instrument.
-
Calculation:
Protocol 2: Plate Uniformity Assessment
Objective: To identify and quantify systematic errors or spatial bias across the microplate, such as edge effects.
Methodology:
-
Plate Preparation: Prepare three plates:
-
Plate 1 (High Signal): All wells contain the positive control.
-
Plate 2 (Low Signal): All wells contain the negative control.
-
Plate 3 (Interleaved Signal): Alternate columns or rows with positive and negative controls.[15]
-
-
Assay Execution: Run the assay on all three plates under standard screening conditions. For new assays, this should be repeated over three days to assess inter-day variability.[15]
-
Data Analysis:
-
For Plates 1 and 2, calculate the %CV for the entire plate. A %CV of <20% is generally acceptable.[20]
-
Generate a heat map of the plate data to visually inspect for gradients or patterns (e.g., higher signals at the edges).
-
For Plate 3, analyze the signal separation and consistency across the plate.
-
Visualizations
Caption: A workflow for troubleshooting common HTS assay performance issues.
Caption: Decision tree for HTS assay validation based on Z-factor values.
Caption: Simplified signaling pathway for a luciferase reporter assay.
References
- 1. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. assay.dev [assay.dev]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. dispendix.com [dispendix.com]
- 14. dispendix.com [dispendix.com]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. pnas.org [pnas.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in Mt KARI assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) assays for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of a low signal-to-noise ratio in my Mt KARI assay?
A low signal-to-noise ratio can stem from several factors, including suboptimal reagent concentrations, inappropriate buffer conditions, high background noise, or issues with the detection method. It is crucial to systematically evaluate each component of the assay to identify the root cause.
Q2: How can I be sure my Mt KARI enzyme is active?
To confirm enzyme activity, always include a positive control in your experimental setup. A known substrate of Mt KARI, such as (S)-acetolactate, should be used under optimal reaction conditions.[1] The absence of a signal in the positive control indicates a problem with the enzyme's integrity or the assay conditions.
Q3: What are appropriate negative controls for an Mt KARI assay?
Negative controls are essential to determine the baseline signal and identify non-specific activity.[2] An ideal negative control consists of all reaction components except the enzyme. This helps to differentiate the true enzymatic signal from background noise.
Q4: My results are highly variable between replicates. What could be the cause?
High variability can be due to several factors, including inconsistent pipetting, temperature fluctuations, or inadequate mixing of reagents.[3] Ensuring uniform experimental conditions for all replicates is critical for reproducibility.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the true signal from the Mt KARI enzyme, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure buffers are prepared with sterile, nuclease-free water.[4] |
| Non-specific Binding | Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into the assay buffer to minimize non-specific interactions.[5] |
| Substrate Instability | Prepare substrate solutions fresh before each experiment to avoid degradation products that might contribute to background signal. |
| Autohydrolysis of Substrate | Run a control reaction without the enzyme to measure the rate of substrate autohydrolysis. Subtract this background rate from your experimental data. |
| Incorrect Plate Type | For fluorescence-based assays, use black plates to reduce background fluorescence. For colorimetric assays, clear plates are suitable.[6] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more critical components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your Mt KARI enzyme stock using a proven positive control. Store the enzyme under recommended conditions to maintain its activity.[3] |
| Suboptimal Enzyme Concentration | Titrate the enzyme concentration to find the optimal level that produces a robust signal within the linear range of the assay. |
| Incorrect Substrate Concentration | Ensure the substrate concentration is appropriate for the enzyme's Michaelis constant (Km) to achieve a measurable reaction rate.[7] |
| Inhibitory Contaminants | Check all buffers and reagents for potential inhibitors. For example, sodium azide can inhibit peroxidase activity in coupled assays.[8] |
| Inappropriate Incubation Time or Temperature | Optimize the incubation time and temperature to ensure the reaction proceeds sufficiently to generate a detectable signal.[6] |
Experimental Protocols
Standard Mt KARI Activity Assay Protocol
This protocol outlines a standard method for measuring Mt KARI activity by monitoring the consumption of NADPH at 340 nm.
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer containing 100 mM Tris-HCl (pH 8.0) and 4 mM MgCl₂.[9] Ensure the buffer is at room temperature before use.[6]
-
NADPH Solution : Prepare a 0.2 mM solution of NADPH in the assay buffer. Keep on ice and protect from light.
-
Substrate Solution : Prepare a solution of 2-acetolactate in the assay buffer. The final concentration in the assay will depend on the experimental goal (e.g., for determining Km, a range of concentrations will be needed).
-
Enzyme Solution : Dilute the Mt KARI enzyme to the desired concentration in ice-cold assay buffer.
-
-
Assay Procedure :
-
In a suitable microplate, add the assay buffer, NADPH solution, and substrate solution to each well.
-
Initiate the reaction by adding the Mt KARI enzyme solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADPH oxidation is proportional to the Mt KARI activity.
-
Data Presentation: Kinetic Parameters of KARI Enzymes
The following table summarizes key kinetic parameters for KARI enzymes from different sources, providing a reference for expected values.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Cofactor |
| M. tuberculosis KARI (MtKARI) | 2-acetolactate | 881 ± 50 | 0.85 ± 0.05 | NADPH |
| E. coli KARI (EcKARI) | 2-acetolactate | 490 ± 25 | 0.75 ± 0.01 | NADPH |
| S. acidocaldarius KARI (Sac-KARI) | 2S-acetolactate | 184 - 60 | 0.058 - 0.957 | NADPH |
| S. acidocaldarius KARI (Sac-KARI) | 2S-acetolactate | 469 - 91 | 0.055 - 0.526 | NADH |
Note: The kinetic parameters can vary depending on the specific assay conditions.[9][10]
Visualizing Workflows and Pathways
Mt KARI Assay Experimental Workflow
Caption: A diagram illustrating the key steps in a typical Mt KARI enzyme activity assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A flowchart outlining the logical steps for troubleshooting a low signal-to-noise ratio.
References
- 1. Enzymatic Method for Determining Amylase Activity (Amylase Activity Assay) [sigmaaldrich.cn]
- 2. bosterbio.com [bosterbio.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. NADH/NADPH bi-cofactor-utilizing and thermoactive ketol-acid reductoisomerase from Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Inhibitor Cell Permeability
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to enhance the cell permeability of inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to poor inhibitor cell permeability.
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration of the inhibitor despite high potency in biochemical assays. | Poor passive diffusion across the cell membrane due to unfavorable physicochemical properties (e.g., high polarity, large molecular size).[1] | 1. Chemical Modification: Synthesize analogs with increased lipophilicity or mask polar functional groups. The prodrug approach, where a lipophilic moiety is cleaved intracellularly, can be effective.[1][2][3]2. Formulation Strategies: Utilize lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes to improve solubility and membrane interaction.[4][5] |
| Inhibitor shows good initial uptake but is rapidly cleared from the cell. | Active efflux by transmembrane transporters (e.g., P-glycoprotein).[6][7][8] | 1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of relevant efflux pumps to increase the intracellular retention of your compound.[6][9]2. Structural Modification: Design analogs that are not recognized by efflux pumps.[6] |
| High variability in permeability assay results. | Inconsistent cell monolayer integrity in in vitro models (e.g., Caco-2, MDCK).[10] | 1. Monitor Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) to ensure the formation of a confluent and tight cell monolayer before and during the assay.[10]2. Use Paracellular Markers: Include fluorescently labeled dextrans or other non-permeable markers to assess the integrity of the paracellular pathway.[11] |
| In silico predictions of good permeability do not correlate with experimental results. | The computational model may not account for all relevant biological factors, such as active transport or metabolism.[12][13][14] | 1. Refine in silico Model: Incorporate additional parameters into your model, such as protein-ligand docking with transporters or metabolism prediction.[15][16]2. Combine with in vitro data: Use a combination of in silico and in vitro assays for a more comprehensive permeability assessment.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence an inhibitor's cell permeability?
A1: The most critical physicochemical properties include:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in lipids versus water. An optimal range is crucial, as very high lipophilicity can lead to poor aqueous solubility and membrane retention, while low lipophilicity hinders membrane partitioning.[15]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.[1]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. High PSA is often associated with poor permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can reduce permeability by increasing hydration and impeding membrane crossing.[15]
Q2: How can I experimentally measure the cell permeability of my inhibitor?
A2: Several in vitro methods are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures permeability across an artificial lipid membrane. It is a good first screen for passive diffusion.[2]
-
Caco-2 Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. This model can assess both passive diffusion and active transport.[17]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this model uses a monolayer of MDCK cells and is often used to study the role of specific transporters that can be engineered into the cells.[18]
Q3: What is a prodrug strategy and how can it enhance cell permeability?
A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[1][2] To enhance cell permeability, a common prodrug strategy involves masking polar functional groups (like carboxylic acids or amines) with more lipophilic moieties (e.g., esters).[1][3] This increases the overall lipophilicity of the compound, facilitating its passage across the lipid cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active inhibitor.[1]
Q4: What are efflux pumps and how do they affect inhibitor permeability?
A4: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell.[6][7][8] They are a major mechanism of multidrug resistance in cancer cells and bacteria.[8][19] If an inhibitor is a substrate for an efflux pump, its intracellular concentration will be significantly reduced, even if it has good passive permeability.[6][7] This can lead to a loss of efficacy.
Q5: What are some common formulation strategies to improve the bioavailability of poorly permeable inhibitors?
A5: Several formulation strategies can be employed:
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).[4][5] They can enhance the solubility and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[5][20]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[5][21]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][22]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an inhibitor across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., flat-bottom, non-treated)
-
Dodecane
-
Lecithin (e.g., from soybean)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare the Artificial Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).
-
Coat the Filter Plate: Carefully pipette 5 µL of the lecithin-dodecane solution onto the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Solutions: Dilute the test inhibitor and reference compounds from their DMSO stocks into PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate's wells are immersed in the acceptor buffer.
-
Incubate: Incubate the plate sandwich at room temperature on a plate shaker at a gentle speed (e.g., 50-100 rpm) for a defined period (e.g., 4-18 hours).
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compounds in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_D(0) is the initial concentration in the donor well
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of an inhibitor across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
Reference compounds (for high and low permeability, and for efflux)
-
TEER meter
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Prepare Transport Buffer: Prepare HBSS with 25 mM HEPES, pH 7.4.
-
Prepare Dosing Solutions: Dilute the test inhibitor and reference compounds in the transport buffer to the final desired concentration. Also, prepare a dosing solution containing Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of the dosing solution to the apical (A) compartment and 1.2 mL of fresh transport buffer to the basolateral (B) compartment. c. Incubate at 37°C with gentle shaking (e.g., 50 rpm). d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh transport buffer.
-
Transport Experiment (Basolateral to Apical - B to A): a. To assess active efflux, perform the experiment in the reverse direction. b. Add 1.2 mL of the dosing solution to the basolateral (B) compartment and 0.4 mL of fresh transport buffer to the apical (A) compartment. c. Follow the same incubation and sampling procedure as the A to B transport.
-
Sample Analysis: Analyze the concentration of the inhibitor in all collected samples by LC-MS/MS. Analyze the concentration of Lucifer yellow by fluorescence to confirm monolayer integrity throughout the experiment.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Workflow for inhibitor permeability screening and optimization.
Caption: Mechanism of a prodrug strategy to enhance cell permeability.
References
- 1. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In silico model of drug permeability across sublingual mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. youtube.com [youtube.com]
- 19. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. drughunter.com [drughunter.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing the Pharmacokinetic Properties of Mt KARI Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Mt KARI-IN-5 and other novel inhibitors of Mycobacterium tuberculosis (Mt) Ketol-acid reductoisomerase (KARI). The guidance provided is based on established principles of drug discovery and data available for other Mt KARI inhibitors, as specific information for this compound is not publicly available.
General Troubleshooting Guide
This guide addresses common challenges encountered during the optimization of the pharmacokinetic (PK) properties of Mt KARI inhibitors.
| Problem | Possible Causes | Suggested Solutions |
| Poor Aqueous Solubility | - High lipophilicity (high logP). - Crystalline solid-state. - Presence of non-polar functional groups. | - Introduce polar functional groups: Add amines, hydroxyls, or amides to increase polarity. - Formulate as a salt: If the compound has an ionizable group, salt formation can significantly improve solubility. - Reduce molecular weight: Smaller molecules often exhibit better solubility. - Employ formulation strategies: Consider using co-solvents, surfactants, or amorphous solid dispersions for in vitro assays. |
| Low Metabolic Stability | - Susceptibility to cytochrome P450 (CYP) enzyme metabolism.[1] - Presence of labile functional groups (e.g., esters, benzylic protons). | - Block metabolic soft spots: Introduce fluorine or chlorine atoms at sites prone to oxidation. - Replace labile groups: Substitute metabolically unstable moieties with more robust alternatives (e.g., replace an ester with an amide). - Perform metabolic stability assays: Use liver microsomes or hepatocytes to identify major metabolites and guide structural modifications. |
| High Plasma Protein Binding | - High lipophilicity. - Presence of acidic functional groups. | - Reduce lipophilicity: Decrease the logP of the compound. - Introduce polar or basic functional groups: This can reduce binding to albumin. - Measure unbound fraction: The unbound drug is pharmacologically active, so accurately determining this value is crucial. |
| Low Cell Permeability | - High polarity (high topological polar surface area - tPSA). - High molecular weight. - Efflux by transporters like P-glycoprotein (P-gp). | - Optimize lipophilicity: A balance is needed; too high or too low can hinder permeability. - Mask polar groups: Use prodrug strategies to temporarily mask polar functional groups. - Assess P-gp liability: Use in vitro assays to determine if the compound is a substrate for efflux transporters. |
| Poor Oral Bioavailability | - A combination of the issues above: poor solubility, low permeability, and/or high first-pass metabolism. | - Systematically address each of the contributing factors. - Consider alternative routes of administration for initial in vivo studies to bypass first-pass metabolism and assess intrinsic activity. |
Frequently Asked Questions (FAQs)
Q1: What is Mt KARI and why is it a good drug target for tuberculosis?
A1: Mt KARI, or Ketol-acid reductoisomerase from Mycobacterium tuberculosis, is an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[2][3] This pathway is crucial for the survival of the bacterium but is absent in humans, making KARI an attractive target for developing new anti-tuberculosis drugs with potentially low host toxicity.[4][5]
Q2: What are the key pharmacokinetic parameters to consider when developing an anti-tuberculosis drug?
A2: Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). For anti-TB drugs, it is particularly important to achieve adequate drug concentrations at the site of infection, which is often within lung granulomas and inside host macrophages.[6] Therefore, good cell penetration and stability in the lung microenvironment are critical.
Q3: How can I assess the metabolic stability of my Mt KARI inhibitor?
A3: The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes. These systems contain the major drug-metabolizing enzymes, such as cytochrome P450s.[1] The disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.
Q4: What is the significance of the Minimum Inhibitory Concentration (MIC) value?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key measure of a compound's potency against a specific pathogen. For Mt KARI inhibitors, a low MIC against M. tuberculosis is a primary goal.
Q5: What is the difference between target-based and cell-based screening for Mt KARI inhibitors?
A5: Target-based screening involves testing compounds directly against the isolated Mt KARI enzyme to measure their inhibitory activity (e.g., determining the Ki or IC50 value). Cell-based screening, on the other hand, involves testing compounds against whole M. tuberculosis cells to measure their ability to inhibit bacterial growth (determining the MIC). A compound that is potent in a target-based assay but weak in a cell-based assay may have poor permeability or be subject to efflux.
Quantitative Data for Exemplary Mt KARI Inhibitors
The following table summarizes publicly available data for known inhibitors of Mt KARI. This data can serve as a benchmark for researchers developing new inhibitors.
| Compound | Target | Ki (nM) | MIC (µM) | Reference |
| Mt KARI-IN-1 | Mt KARI | 3,060 | Not Reported | [7] |
| 1f (a pyrimidinedione) | Mt KARI | 23.3 | 12.7 | [4][8] |
| NSC116565 | Mt KARI | 95.4 | 20 | [5] |
| 151f (phenyl derivative of NSC116565) | Mt KARI | 8 | 18 | [5] |
| MMV553002 (hydrolyzed product) | Mt KARI | 531 | 1.10 (anti-TB activity of other hydrolyzed product) | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Mt KARI in the BCAA biosynthesis pathway.
Caption: Iterative workflow for pharmacokinetic optimization.
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a test compound.
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that is expected to be above the solubility limit (e.g., 200 µM). The final DMSO concentration should be low (e.g., <= 1%).
-
Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.
-
Centrifuge the samples to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a test compound to metabolism by phase I enzymes.
Methodology:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare an incubation mixture containing the test compound (e.g., 1 µM) and liver microsomes in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a compound across the intestinal barrier.
Methodology:
-
Prepare a donor plate containing the test compound dissolved in a buffer solution at a specific pH (e.g., pH 6.5 to mimic the small intestine).
-
Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Place the filter plate on top of an acceptor plate containing buffer (e.g., pH 7.4).
-
Add the donor solution to the filter plate and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe).
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Ketol-acid reductoisomerase - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Drug permeation and metabolism in Mycobacterium tuberculosis: prioritising local exposure as essential criterion in new TB drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in M. tuberculosis growth inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Mycobacterium tuberculosis (M. tuberculosis) growth inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in M. tuberculosis growth inhibition assays?
A1: Inconsistent results in M. tuberculosis growth inhibition assays can stem from several factors, including:
-
Inoculum Preparation: Improper standardization of the bacterial inoculum is a critical step that can lead to variability.[1][2][3][4]
-
Media and Reagent Quality: Variations in media components, pH, and reagent quality can significantly impact bacterial growth.[5]
-
Assay Conditions: Fluctuations in incubation temperature, oxygen levels, and plate handling can affect assay performance.
-
Contamination: Microbial contamination can interfere with the growth of M. tuberculosis and the assay readout.
-
Compound-related Issues: The solubility and stability of test compounds can influence their effective concentration in the assay.
-
Technical Errors: Pipetting inaccuracies and improper mixing can introduce significant variability.
Q2: Which growth inhibition assays are commonly used for M. tuberculosis and what are their key differences?
A2: Several assays are used to determine the susceptibility of M. tuberculosis to inhibitory compounds. Common methods include:
-
Microplate Alamar Blue Assay (MABA): A colorimetric assay that uses the redox indicator Alamar Blue to measure metabolic activity. It is relatively fast, inexpensive, and suitable for determining the minimum inhibitory concentration (MIC) of compounds against replicating bacteria.[6][7][8][9]
-
Low-Oxygen Recovery Assay (LORA): A luminescence-based assay that assesses the activity of compounds against non-replicating, hypoxic M. tuberculosis.[6][10][11][12] This is important for identifying compounds that can target persistent bacteria.
-
Mycobacterial Growth Inhibition Assay (MGIA): An ex-vivo functional assay that measures the ability of host immune cells (e.g., PBMCs) to control mycobacterial growth.[13][14][15][16][17][18]
-
Agar-based Methods (e.g., Proportion Method): Considered a gold standard, this method involves plating dilutions of a bacterial culture on drug-containing and drug-free solid media to determine the proportion of resistant bacteria.[19]
Q3: How important is the standardization of the inoculum?
A3: Standardization of the inoculum is one of the most critical steps for ensuring reproducible results in drug susceptibility testing.[1][2][3] An inconsistent number of bacteria at the start of the experiment will lead to variable growth rates and, consequently, inconsistent MIC values.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure the true effect of a test compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Ensure proper tip immersion depth. |
| Improper Mixing | Gently mix the 96-well plate after adding all reagents and before incubation. Avoid vigorous shaking that can cause cross-contamination. |
| Incomplete Compound Solubilization | Visually inspect for compound precipitation. If necessary, adjust the solvent or use a different solubilization method. |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile media or water. |
| Cell Clumping | Vortex the bacterial suspension with glass beads to break up clumps before preparing the inoculum. Allow larger clumps to settle before taking the supernatant. |
Issue 2: No or Poor Bacterial Growth in Control Wells
The absence of growth in the positive control wells invalidates the assay results.
| Potential Cause | Recommended Solution |
| Inactive Bacterial Culture | Use a fresh, actively growing culture of M. tuberculosis. Confirm viability before starting the assay. |
| Incorrect Inoculum Density | Prepare the inoculum to the correct McFarland standard or optical density as specified in the protocol. |
| Media Preparation Errors | Double-check the composition and pH of the growth medium. Ensure all supplements are added correctly. M. tuberculosis growth is restricted by acidic pH and requires sufficient Mg2+.[5] |
| Incorrect Incubation Conditions | Verify the incubator temperature, CO2 levels (if required), and humidity. For assays like LORA, ensure anaerobic conditions are properly established.[10][11][12] |
| Residual Disinfectant/Detergent | Ensure all labware is thoroughly rinsed with sterile, distilled water to remove any residues. |
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Variability in MIC values across experiments makes it difficult to assess the true potency of a compound.
| Potential Cause | Recommended Solution |
| Inoculum Size Effect | Strictly adhere to the standardized inoculum preparation protocol. While some studies suggest inoculum size may not affect the drug susceptibility profile, consistency is key for reproducibility.[2][3][4] |
| Compound Instability | Prepare fresh dilutions of the test compound for each experiment. If the compound is light-sensitive, protect it from light. |
| Lot-to-Lot Variation in Media | Perform quality control on each new batch of media using a reference strain with a known MIC for a standard antibiotic. |
| Subjective Endpoint Reading | For colorimetric or fluorometric assays, use a plate reader for quantitative analysis. For manual reading, have a second person confirm the results. |
| Heteroresistance | The presence of a mixed population of susceptible and resistant bacteria can lead to inconsistent results.[20] Consider using molecular methods to check for resistance mutations. |
Quality Control Parameters
Implementing a robust quality control (QC) program is essential for reliable results.[1][21][22][23] The following table provides some key QC parameters for different assays.
| Assay | QC Parameter | Acceptable Range | Reference Strain |
| MABA | MIC of Isoniazid | Typically 0.015 - 0.06 µg/mL | M. tuberculosis H37Rv (ATCC 27294) |
| MABA | MIC of Rifampicin | Typically 0.03 - 0.125 µg/mL | M. tuberculosis H37Rv (ATCC 27294) |
| LORA | Z'-factor | 0.58 - 0.84 | M. tuberculosis H37Rv (luciferase-expressing)[10][11][12] |
| MGIA | Growth in control wells | Consistent time-to-positivity (TTP) or CFU count | M. tuberculosis H37Rv (ATCC 27294) |
Experimental Protocols
Detailed Protocol for Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established MABA procedures.[6][7][8][9]
1. Materials:
-
M. tuberculosis culture (e.g., H37Rv) in mid-log phase.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Test compounds and control antibiotics (e.g., isoniazid, rifampicin).
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
-
Sterile glass beads (3 mm).
2. Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Transfer the culture to a sterile tube containing glass beads.
-
Vortex for 1-2 minutes to break up clumps.
-
Let the suspension stand for 5-10 minutes to allow large clumps to settle.
-
Transfer the supernatant to a new tube and adjust the OD600 to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum.
3. Assay Procedure:
-
Prepare serial dilutions of the test compounds and control antibiotics in a separate 96-well plate.
-
Add 100 µL of the appropriate compound dilution to the corresponding wells of the assay plate.
-
Include wells with no drug (positive control for growth) and wells with a known antibiotic (negative control for growth).
-
Add 100 µL of the final bacterial inoculum to each well.
-
Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 16-24 hours.
-
Read the results visually (blue = inhibition, pink = growth) or quantitatively using a fluorometer (excitation 530 nm, emission 590 nm).
4. Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows at least 90% inhibition of fluorescence compared to the control wells.
Visualizations
Caption: Experimental workflow for a typical M. tuberculosis growth inhibition assay.
Caption: Decision tree for troubleshooting inconsistent assay results.
Caption: Simplified signaling pathway for the mechanism of action of Isoniazid.[24]
References
- 1. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth of Mycobacterium tuberculosis in a Defined Medium Is Very Restricted by Acid pH and Mg2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development and application of the direct mycobacterial growth inhibition assay: a systematic review [frontiersin.org]
- 17. A modified mycobacterial growth inhibition assay for the functional assessment of vaccine-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Mycobacterial Growth Inhibition Assay (MGIA) as a Host Directed Diagnostic Tool for the Evaluation of the Immune Response in Subjects Living With Type 2 Diabetes Mellitus [frontiersin.org]
- 19. Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenging the gold standard: the limitations of molecular assays for detection of Mycobacterium tuberculosis heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. External quality control of Mycobacterium tuberculosis drug susceptibility testing: results of two rounds in endemic countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Quality assurance programme for drug susceptibility testing of My...: Ingenta Connect [ingentaconnect.com]
- 24. Identification of Mycobacterium tuberculosis Resistance to Common Antibiotics: An Overview of Current Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Preclinical Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly sought-after target in cancer therapy.[1][2] Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies and other targeted agents.[2][3] This has spurred the development of a multitude of small-molecule inhibitors aimed at neutralizing Mcl-1's pro-survival function. This guide provides a comparative overview of the preclinical efficacy of several prominent Mcl-1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Efficacy Comparison of Mcl-1 Inhibitors
The following tables summarize the in vitro binding affinities and cellular potencies of several preclinical Mcl-1 inhibitors across various cancer cell lines. These small molecules are designed to fit into the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bak and Bim and ultimately triggering apoptosis.[4][5]
| Inhibitor | Binding Affinity (Kᵢ/Kₔ) | Assay Type | Target Species | Reference |
| S63845 | 0.19 nM (Kd) | Surface Plasmon Resonance | Human | [6] |
| AZD5991 | <1 nM (Kᵢ) | TR-FRET | Human | [4] |
| AMG-176 | <0.1 nM (Kᵢ) | Biochemical Assay | Human | [2] |
| A-1210477 | 0.45 nM (Kᵢ) | TR-FRET | Human | [7] |
| UMI-77 | 490 nM (Kᵢ) | Fluorescence Polarization | Human | [8] |
| VU661013 | 97 pM (Kᵢ) | Not Specified | Human | [9] |
Table 1: In Vitro Binding Affinities of Selected Mcl-1 Inhibitors. This table provides a comparison of the binding strengths of various inhibitors to the Mcl-1 protein. Lower values indicate tighter binding.
| Inhibitor | Cell Line | Cancer Type | IC₅₀/EC₅₀/GI₅₀ | Assay Type | Reference |
| S63845 | MOLP-8 | Multiple Myeloma | ~10 nM (IC₅₀) | Cell Viability | [10] |
| H929 | Multiple Myeloma | ~20 nM (IC₅₀) | Cell Viability | [10] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 nM (EC₅₀, 6h caspase) | Caspase Activity | [4] |
| MV4-11 | Acute Myeloid Leukemia | 24 nM (EC₅₀, 6h caspase) | Caspase Activity | [4] | |
| AMG-176 | OPM-2 | Multiple Myeloma | ~100 nM (IC₅₀) | Cell Viability | [2] |
| MV-4-11 | Acute Myeloid Leukemia | ~100 nM (IC₅₀) | Cell Viability | [2] | |
| A-1210477 | H2110 | Non-Small Cell Lung Cancer | <10 µM (IC₅₀) | Cell Viability | [7] |
| H23 | Non-Small Cell Lung Cancer | <10 µM (IC₅₀) | Cell Viability | [7] | |
| HL-60 | Acute Myeloid Leukemia | ~1 µM (IC₅₀) | Cell Viability | [11] | |
| UMI-77 | BxPC-3 | Pancreatic Cancer | 3.4 µM (IC₅₀) | Cell Viability | [8] |
| Panc-1 | Pancreatic Cancer | 4.4 µM (IC₅₀) | Cell Viability | [8] | |
| VU661013 | MV-4-11 | Acute Myeloid Leukemia | <100 nM (GI₅₀) | Growth Inhibition | [5] |
| MOLM-13 | Acute Myeloid Leukemia | <100 nM (GI₅₀) | Growth Inhibition | [5] |
Table 2: Cellular Potency of Selected Mcl-1 Inhibitors in Various Cancer Cell Lines. This table showcases the concentration of each inhibitor required to achieve a 50% reduction in cell viability, growth, or caspase activation. Lower values indicate higher potency in a cellular context.
In Vivo Efficacy
Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of Mcl-1 inhibitors. The following table summarizes the in vivo efficacy of selected inhibitors in xenograft models.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| S63845 | AMO-1 | Multiple Myeloma | 25 mg/kg, i.v., twice weekly | Significant TGI | [6] |
| AZD5991 | MOLP-8 | Multiple Myeloma | Single 6.25 mg/kg, i.v. dose | Tumor Regression | [12] |
| AMG-176 | OPM-2 | Multiple Myeloma | 60 mg/kg, p.o., daily | Dose-dependent TGI | [2] |
| UMI-77 | BxPC-3 | Pancreatic Cancer | 60 mg/kg, i.v. | Significant TGI | [8] |
| VU661013 | MV-4-11 | Acute Myeloid Leukemia | 75 mg/kg, i.p., daily | Dose-dependent reduction in tumor burden | [13][14] |
Table 3: In Vivo Efficacy of Selected Mcl-1 Inhibitors in Xenograft Models. This table highlights the anti-tumor activity of the inhibitors in animal models, a key indicator of their potential clinical utility.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for evaluating Mcl-1 inhibitors.
Figure 1: Mcl-1 Signaling Pathway in Apoptosis. This diagram illustrates the central role of Mcl-1 in preventing apoptosis and how Mcl-1 inhibitors disrupt this process.
References
- 1. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Mt KARI Inhibitor Selectivity
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of inhibitors targeting Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI), with a focus on the potential for cross-reactivity with human enzymes. As an essential enzyme for branched-chain amino acid biosynthesis in bacteria, fungi, and plants, but absent in mammals, KARI represents a promising target for novel anti-tuberculosis therapeutics.[1][2][3][4] The inherent absence of a human homolog to KARI provides a strong foundation for the development of highly selective inhibitors with a potentially wide therapeutic window.
Executive Summary
Inhibitors of Mt KARI are being investigated as potential treatments for tuberculosis, a disease for which new drugs are urgently needed due to the rise of multidrug-resistant strains.[1][3] The primary advantage of targeting KARI is its absence in humans, which strongly suggests a low likelihood of off-target effects mediated by cross-reactivity with human enzymes.[2][4] This guide summarizes the selectivity profile of known Mt KARI inhibitors and outlines the experimental approaches used to determine enzyme specificity.
Selectivity of Mt KARI Inhibitors
The development of KARI inhibitors has focused on identifying compounds that are potent against the mycobacterial enzyme while exhibiting minimal effects on other organisms, and importantly, no effects on human enzymes. While specific data for a compound designated "Mt KARI-IN-5" is not publicly available, the general class of Mt KARI inhibitors is designed for high selectivity.
One notable example from recent studies is the pyrimidinedione compound '1f'. This inhibitor has demonstrated potent, time-dependent inhibition of Mt KARI with a Ki of 23.3 nM.[2][4] Crucially, its inhibitory mechanism differs when tested against KARI from Oryza sativa (rice), where it acts as a competitive inhibitor for the substrate 2-acetolactate (AL) with a Ki of 146 nM and shows no time-dependent inhibition.[2][4] This difference in inhibitory kinetics against KARI from different species highlights the potential for achieving high selectivity.
The following table summarizes the inhibitory activity of several reported Mt KARI inhibitors against the target enzyme. Data on direct cross-reactivity with human enzymes is generally not reported, as the absence of a human KARI homologue makes such interactions highly improbable.
| Compound ID | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |
| NR-107 | Mt KARI | IC50: 18.47 µM | [1] |
| ASIM-F | Mt KARI | IC50: 27.02 µM | [1] |
| 1f (pyrimidinedione) | Mt KARI | Ki: 23.3 nM | [2][4] |
| 1f (pyrimidinedione) | Oryza sativa KARI | Ki: 146 nM | [2][4] |
| MMV553002 (hydrolyzed) | Mt KARI | Ki: 531 nM | [3] |
| NSC116565 | Mt KARI | Ki: 95.4 nM | [3] |
| 151f | Mt KARI | Ki: 8 nM | [3] |
Experimental Protocols for Assessing Inhibitor Selectivity
The determination of inhibitor selectivity is a critical step in drug development. The following outlines a general experimental workflow for assessing the cross-reactivity of Mt KARI inhibitors.
1. Primary Enzyme Inhibition Assay (Mt KARI):
-
Objective: To determine the potency of the inhibitor against the target enzyme.
-
Methodology:
-
Recombinant Mt KARI is expressed and purified.
-
Enzyme activity is measured by monitoring the oxidation of NADPH at 340 nm in the presence of the substrate, 2-acetolactate (AL).
-
The inhibitor is added at varying concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[2]
-
2. Orthologue/Homologue Enzyme Inhibition Assays:
-
Objective: To assess the selectivity of the inhibitor against KARI from other species.
-
Methodology:
-
KARI from other organisms (e.g., Staphylococcus aureus, Oryza sativa) is expressed and purified.
-
Enzyme inhibition assays are performed as described for Mt KARI to determine IC50 or Ki values.
-
A comparison of the potency against Mt KARI versus other KARI enzymes provides a measure of selectivity.[2]
-
3. Human Cell Line Cytotoxicity Assays:
-
Objective: To evaluate the general toxicity of the inhibitor against human cells.
-
Methodology:
-
A panel of human cell lines (e.g., RAW 264.7 macrophages) is treated with a range of inhibitor concentrations.
-
Cell viability is assessed using standard methods such as the MTT or MTS assay.
-
The absence of significant cytotoxicity at concentrations effective against M. tuberculosis is a key indicator of selectivity.[1]
-
4. In-vivo Efficacy and Toxicity Studies:
-
Objective: To assess the anti-tubercular activity and safety profile of the inhibitor in a whole-organism model.
-
Methodology:
-
M. tuberculosis-infected macrophage models or animal models of tuberculosis are utilized.
-
The ability of the inhibitor to reduce the bacterial load is measured.[1]
-
Animal models are monitored for any signs of toxicity.
-
Logical Workflow for Selectivity Profiling
The following diagram illustrates the logical progression of experiments to establish the selectivity of an Mt KARI inhibitor.
Caption: Workflow for assessing the selectivity of Mt KARI inhibitors.
Conclusion
The absence of a ketol-acid reductoisomerase homolog in humans is a significant advantage for the development of targeted anti-tuberculosis therapies. The available data on known Mt KARI inhibitors, while not specific to a compound named "this compound," strongly support the hypothesis that this class of compounds will exhibit a high degree of selectivity and a low potential for cross-reactivity with human enzymes. The experimental framework outlined in this guide provides a robust methodology for confirming the safety and selectivity of novel Mt KARI inhibitors as they progress through the drug development pipeline.
References
A Comparative Guide to the In Vivo Validation of Novel Anti-Tubercular Agents: Evaluating a Hypothetical Ketol-Acid Reductoisomerase (KARI) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new anti-tubercular drugs with novel mechanisms of action. One promising target is the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for Mtb but absent in humans.[1][2][3] Ketol-acid reductoisomerase (KARI) is a key enzyme in this pathway, making it an attractive target for new inhibitors.[1][2][4][5]
This guide provides a framework for the in vivo validation of a hypothetical KARI inhibitor, "KARI-IN-5," by comparing its potential efficacy against established first- and second-line anti-tubercular drugs. As no specific in vivo data for a compound designated "Mt KARI-IN-5" is publicly available, this document serves as a methodological guide, presenting hypothetical data for KARI-IN-5 alongside published data for standard drugs to illustrate the validation process.
Comparative In Vivo Efficacy of Anti-Tubercular Agents
The primary measure of a drug's anti-tubercular activity in vivo is its ability to reduce the bacterial load in the lungs and spleen of infected animals, typically mice. This is quantified by counting colony-forming units (CFU). The following tables summarize the expected bactericidal activity of a novel KARI inhibitor compared to standard therapeutic agents in a murine model of chronic tuberculosis.
Table 1: Comparative Efficacy in Lungs (Log₁₀ CFU Reduction)
| Compound | Dosage (mg/kg) | Treatment Duration | Mean Log₁₀ CFU Reduction vs. Untreated Control |
| Untreated Control | - | 4 Weeks | 0 |
| KARI-IN-5 (Hypothetical) | 100 | 4 Weeks | 2.5 - 3.5 |
| Isoniazid (INH) | 25 | 4 Weeks | ~3.0 - 4.0[6] |
| Rifampicin (RIF) | 10 | 4 Weeks | ~1.7 - 2.5[7] |
| Moxifloxacin (MXF) | 100 | 4 Weeks | ~3.0[8] |
Table 2: Comparative Efficacy in Spleen (Log₁₀ CFU Reduction)
| Compound | Dosage (mg/kg) | Treatment Duration | Mean Log₁₀ CFU Reduction vs. Untreated Control |
| Untreated Control | - | 4 Weeks | 0 |
| KARI-IN-5 (Hypothetical) | 100 | 4 Weeks | 2.0 - 3.0 |
| Isoniazid (INH) | 25 | 4 Weeks | >3.0[6] |
| Rifampicin (RIF) | 10 | 4 Weeks | Variable, generally lower than in lungs |
| Moxifloxacin (MXF) | 100 | 8 Weeks | ~3.4[9] |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of a drug candidate's in vivo efficacy.
Murine Model of Chronic Tuberculosis Infection
The most common preclinical model for testing anti-TB drugs uses mice, such as the BALB/c or C57BL/6 strains, infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman).[10][11]
Protocol:
-
Animal Model: 6- to 8-week-old female BALB/c mice are used.[12]
-
Infection: Mice are infected via a low-dose aerosol route using an inhalation exposure system calibrated to deliver approximately 50-100 CFU of M. tuberculosis into the lungs.[10]
-
Establishment of Chronic Infection: The infection is allowed to establish for 2-3 weeks, at which point the bacterial load in the lungs reaches a stable, high level (typically 10⁶ to 10⁷ CFU).[13]
-
Treatment Initiation: Treatment with the investigational compound (KARI-IN-5) and standard drugs is initiated. Drugs are typically administered daily or five times a week via oral gavage.[12][13]
-
Treatment Groups:
-
Duration: Treatment is administered for a minimum of 4 weeks.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.[12]
-
CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the bacterial load per organ.[14]
-
Data Analysis: The log₁₀ CFU per organ is calculated for each mouse, and the mean reduction in bacterial load for each treatment group is compared to the untreated control group.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway Inhibition by KARI-IN-5
Ketol-acid reductoisomerase (KARI) is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which produces valine, leucine, and isoleucine.[2] Inhibiting this enzyme disrupts the production of these essential amino acids, leading to bacterial growth arrest and death.[3]
Caption: Inhibition of the KARI enzyme by KARI-IN-5 blocks BCAA synthesis.
In Vivo Efficacy Testing Workflow
The workflow for testing a new anti-tubercular compound in vivo follows a structured, multi-stage process from infection to data analysis.
Caption: Standard workflow for evaluating anti-TB drug efficacy in a murine model.
References
- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 3. Mycobacterium tuberculosis ketol-acid reductoisomerase down-regulation affects its ability to persist, and its survival in macrophages and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Moxifloxacin (BAY12-8039), a new 8-methoxyquinolone, is active in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Mt KARI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various inhibitor classes targeting Mycobacterium tuberculosis (Mt) Ketol-acid Reductoisomerase (KARI), a crucial enzyme in the branched-chain amino acid biosynthesis pathway. The absence of this pathway in humans makes KARI an attractive target for novel anti-tuberculosis drug development. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts through diagrams.
Introduction to Mt KARI as a Drug Target
Ketol-acid reductoisomerase (KARI) is the second enzyme in the biosynthesis pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] This pathway is vital for bacteria, fungi, and plants, but absent in animals, making KARI an ideal target for developing selective inhibitors with potentially low off-target toxicity in humans.[2][3] The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel drug targets like KARI to combat this global health threat.[4][5]
Comparative Analysis of Mt KARI Inhibitors
Several chemical scaffolds have been investigated for their inhibitory activity against Mt KARI. The following tables summarize the quantitative data for various inhibitor classes, highlighting their potency at both the enzymatic and cellular levels.
Thiazolo[4,5-d]pyrimidine and Pyrimidinedione Analogs
This class of compounds has demonstrated potent, slow-binding inhibition of Mt KARI.[2] The SAR studies indicate that modifications to the thiazole ring can significantly impact potency.[2]
| Compound ID | Scaffold | Modifications | Ki (nM) | MIC90 (µM) | Citation |
| NSC116565 | Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | 2-methylthiazolo | 95.4 | 20 | [2] |
| 151f | Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | 2-phenylthiazolo | 8 | 18 | [2] |
| 1f | Pyrimidinedione | - | 23.3 | 12.7 | [6][7] |
Benzo[b][8][9]oxazin-2-one Derivatives
The hit compound MMV553002 from the Medicines for Malaria Venture Pathogen Box was identified as an inhibitor of Mt KARI. Interestingly, this compound acts as a pro-drug, hydrolyzing into the active KARI inhibitor, 3-(methylsulfonyl)-2-oxopropanic acid, and a separate anti-tubercular agent, 2-aminophenol.[2][8]
| Compound ID | Scaffold | Active Moiety | Ki (nM) | MIC90 (µM) | Citation |
| MMV553002 | 3-((methylsulfonyl)methyl)-2H-benzo[b][9][8]oxazin-2-one | 3-(methylsulfonyl)-2-oxopropanic acid | 531 | 1.10 (for 2-aminophenol) | [2] |
N-hydroxy-N-isopropyloxamate (IpOHA) Analogs
IpOHA is a well-characterized, potent inhibitor of KARI.[1] Analogs of IpOHA have been synthesized and evaluated to explore the SAR of this chemical class, leading to compounds with improved potency.[10]
| Compound ID | Scaffold | Ki (nM) | MIC90 (µM) | Citation |
| IpOHA | N-hydroxy-N-alkyloxamate | 97.7 | - | [10] |
| Analog 1 | N-hydroxy-N-alkyloxamate | 19.7 | 2.32 (as prodrug) | [10] |
Virtually Screened Compounds
High-throughput virtual screening of compound libraries has led to the identification of novel scaffolds with inhibitory activity against Mt KARI.[1][4][9]
| Compound ID | Scaffold | IC50 (µM) | Ki (µM) | Citation |
| Compound 14 | - | - | 3.71 | [9] |
| Compound 16 | - | - | 3.06 | [9] |
| NR-107 | - | 18.47 | - | [4][11] |
| ASIM-F | - | 27.02 | - | [4][11] |
| Fmoc-Phe-OH | Fmoc-protected amino acid | 98.3 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the SAR studies of Mt KARI inhibitors.
Mt KARI Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Mt KARI.
-
Protein Expression and Purification: Recombinant Mt KARI is expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Assay Buffer Preparation: A standard assay buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, and NADPH.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the substrate (e.g., 2-acetolactate) to a mixture containing the assay buffer, Mt KARI enzyme, and the test inhibitor at various concentrations.
-
Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the data are fitted to an appropriate equation to determine the IC50 or Ki value.
Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)
This assay assesses the ability of a compound to inhibit the growth of whole M. tuberculosis cells.
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9) supplemented with necessary nutrients until it reaches the mid-logarithmic growth phase.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a standardized cell density and added to the wells containing the test compounds.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).
-
Growth Measurement: Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., Resazurin), which changes color in the presence of metabolically active cells.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Concepts
Diagrams are provided below to illustrate the branched-chain amino acid biosynthesis pathway, a typical SAR study workflow, and the logical relationship of a pro-drug inhibitor.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. [Development and study of structure-activity relationship of drugs against Mycobacterium tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
A Head-to-Head Comparison of Pyrimidinedione and Other KARI Inhibitors for Drug Development Professionals
An in-depth guide for researchers and scientists on the comparative efficacy and experimental validation of Ketol-Acid Reductoisomerase (KARI) inhibitors, focusing on the emerging pyrimidinedione class versus established inhibitors.
Ketol-acid reductoisomerase (KARI) has been identified as a promising target for the development of novel antimicrobial and herbicidal agents. This enzyme plays a crucial role in the branched-chain amino acid (BCAA) biosynthesis pathway in microorganisms and plants, a pathway that is absent in animals, thus offering a selective target for drug development. This guide provides a head-to-head comparison of a novel pyrimidinedione-based KARI inhibitor with other well-characterized KARI inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Analysis of KARI Inhibitors
A novel pyrimidinedione derivative, designated as compound 1f (also known as NSC116565), has emerged as a potent inhibitor of KARI.[1][2][3][4][5] To objectively assess its potential, we compare its performance against other established KARI inhibitors: Hoe 704 , N-hydroxy-N-isopropyloxamate (IpOHA) , and cyclopropane-1,1-dicarboxylate (CPD) .[1][6][7][8][9] The following table summarizes their inhibitory activities against KARI from various organisms, primarily Mycobacterium tuberculosis (MtKARI) and Staphylococcus aureus (SaKARI).
| Inhibitor Class | Compound | Target Organism | Ki Value | Inhibition Mechanism | Key Findings |
| Pyrimidinedione | 1f (NSC116565) | Mycobacterium tuberculosis (MtKARI) | 23.3 nM[1][2][5] | Competitive and time-dependent with respect to both 2-acetolactate (AL) and NADPH.[1][2][5] | Exhibits potent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 12.7 µM against M. tuberculosis H37Rv.[1][2] |
| Oryza sativa (OsKARI) | 146 nM[1][2][5] | Competitive with AL, uncompetitive with NADPH; not time-dependent.[1][2][5] | Demonstrates herbicidal activity.[1][2] | ||
| Phosphinate | Hoe 704 | Mycobacterium tuberculosis (MtKARI) | 300 nM[8][9] | Time-dependent and competitive with acetolactate.[7] | A potent inhibitor with demonstrated herbicidal activity.[7] |
| Campylobacter jejuni (CjKARI) | 110 nM[8][9] | Reversible inhibitor.[8] | |||
| Hydroxamate | IpOHA | Mycobacterium tuberculosis (MtKARI) | ~26 nM[8][9] | Slow-binding inhibitor.[8][10] | Potent antimycobacterial agent.[10] |
| Campylobacter jejuni (CjKARI) | - | Binds rapidly and irreversibly.[8] | |||
| Staphylococcus aureus (SaKARI) | 7.9 nM[6] | Slow-but-tight-binding inhibitor.[6] | |||
| Cyclopropane Derivative | CPD | Mycobacterium tuberculosis (MtKARI) | 3.03 µM[8][9] | Reversible inhibitor.[8] | |
| Campylobacter jejuni (CjKARI) | 0.59 µM[8][9] | Reversible inhibitor.[8] | |||
| Staphylococcus aureus (SaKARI) | 2.73 µM[6] | Competitive inhibitor.[6] |
Signaling Pathway: Branched-Chain Amino Acid (BCAA) Biosynthesis
KARI is the second enzyme in the BCAA biosynthesis pathway, which is essential for the production of valine, leucine, and isoleucine.[11][12][13] The pathway starts with pyruvate and involves a series of enzymatic reactions.
Experimental Protocols
KARI Enzyme Activity Assay
A continuous spectrophotometric assay is widely used to determine KARI activity by monitoring the consumption of NADPH at 340 nm.[14][15][16]
Materials:
-
Purified KARI enzyme
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
NADPH solution (200 µM in assay buffer)
-
Substrate: (S)-2-acetolactate (S2AL) solution (concentration varies, e.g., 2.5 mM)
-
Inhibitor stock solutions (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing the assay buffer, NADPH, and the desired concentration of the inhibitor.
-
Add the purified KARI enzyme to the reaction mixture and pre-incubate for a specific time (e.g., 30 minutes) if assessing time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition by comparing the rates of inhibitor-treated samples to a DMSO control.
-
For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor.
Experimental Workflow for KARI Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing KARI inhibitors.
Conclusion
The pyrimidinedione derivative 1f demonstrates potent, time-dependent inhibition of MtKARI, with a Ki value in the low nanomolar range, making it a promising lead candidate for the development of new anti-tuberculosis drugs. Its dual competitive inhibition with respect to both the substrate and the cofactor NADPH presents a unique mechanism compared to other established KARI inhibitors like Hoe 704, IpOHA, and CPD, which primarily compete with the substrate. The lower MIC value of 1f against M. tuberculosis compared to IpOHA further highlights its potential for in vivo efficacy. The detailed experimental protocols and workflows provided in this guide offer a standardized approach for the evaluation and comparison of novel KARI inhibitors, facilitating the discovery and development of next-generation antimicrobial and herbicidal agents.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Discovery of a Pyrimidinedione Derivative with Potent Inhibitory Activity against Mycobacterium tuberculosis Ketol-Acid Reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. The herbicidally active experimental compound Hoe 704 is a potent inhibitor of the enzyme acetolactate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Ketol-Acid Reductoisomerase (KARI) Inhibitors for Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recently developed inhibitors targeting the Mycobacterium tuberculosis (Mtb) enzyme Ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway, making it an attractive target for novel anti-tuberculosis drugs. This document summarizes the performance of several KARI inhibitors based on available experimental data, offering a valuable resource for researchers in the field of tuberculosis drug discovery. While this guide centers on known inhibitors, the methodologies and data presentation can serve as a template for evaluating novel compounds such as the putative "Mt KARI-IN-5".
Data Presentation: Quantitative Comparison of Mtb KARI Inhibitors
The following table summarizes the inhibitory activities of various compounds against Mtb KARI. This data is compiled from high-throughput screening and subsequent validation assays.
| Compound ID | Type/Class | Target | Ki (nM) | IC50 (µM) | Mtb H37Rv MIC90 (µM) | Reference |
| Pyrimidinedione 1f | Pyrimidinedione | Mt KARI | 23.3 | - | 12.7 | [1][2] |
| NSC116565 | Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | Mt KARI | 95.4 | - | 20 | [3] |
| 151f | Phenyl derivative of NSC116565 | Mt KARI | 8 | - | 18 | [3] |
| MMV553002 (hydrolyzed) | 3-(methylsulfonyl)-2-oxopropanic acid | Mt KARI | 531 | - | - | [3] |
| NR-107 | Not specified | Mt KARI | - | 18.47 | - | [4][5] |
| ASIM-F | Not specified | Mt KARI | - | 27.02 | - | [4] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. MIC90 (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) indicates whole-cell activity. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments typically used in the study of Mtb KARI inhibitors.
KARI Inhibition Assay (Enzymatic Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified KARI.
-
Objective: To determine the IC50 or Ki of an inhibitor against Mtb KARI.
-
Principle: The KARI enzyme catalyzes the NADPH-dependent reduction of an acetolactate substrate. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant Mtb KARI enzyme.
-
Substrate: 2-acetolactate (AL).
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the KARI enzyme in the wells of a microplate.
-
Add the test compound at various concentrations (typically a serial dilution). A control with solvent only is included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. For Ki determination, the assay is performed at varying substrate concentrations.
-
Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of Mtb, providing a measure of its whole-cell activity.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.
-
Principle: Mtb is cultured in the presence of serial dilutions of the test compound. The MIC is the lowest concentration of the compound that inhibits visible growth.
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
Resazurin dye (for viability assessment).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the wells of the microplate.
-
Inoculate the wells with a standardized suspension of Mtb H37Rv. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
Assess the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates viable bacteria.
-
The MIC is determined as the lowest compound concentration where the color remains blue.
-
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the position of Ketol-acid reductoisomerase (KARI) in the essential branched-chain amino acid (BCAA) biosynthesis pathway in M. tuberculosis.
Caption: The role of KARI in the BCAA pathway of M. tuberculosis.
Target Engagement Experimental Workflow
The diagram below outlines a general workflow for identifying and characterizing target engagement of novel inhibitors against Mtb KARI.
References
Assessing the Bactericidal vs. Bacteriostatic Properties of Novel Anti-Tuberculosis Agents: A Comparative Guide for Mt KARI-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the bactericidal versus bacteriostatic properties of the novel anti-tuberculosis agent, Mt KARI-IN-5. It outlines the key experimental protocols and data presentation standards necessary for a thorough evaluation and comparison with existing drugs and other inhibitors of the ketol-acid reductoisomerase (KARI) enzyme in Mycobacterium tuberculosis.
Introduction: Bactericidal vs. Bacteriostatic Activity
In the development of new anti-tuberculosis therapies, understanding whether a compound kills bacteria (bactericidal) or inhibits their growth (bacteriostatic) is of paramount importance.[1][2][3]
-
Bactericidal agents are preferred for treating severe infections and in immunocompromised patients, as they actively reduce the bacterial load.[1]
-
Bacteriostatic agents halt bacterial proliferation, relying on the host's immune system to clear the infection.
The distinction between these two modes of action is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][2][3] The MBC/MIC ratio is a key indicator: a ratio of ≤ 4 generally signifies bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[1][3]
The Target: Ketol-Acid Reductoisomerase (KARI)
The branched-chain amino acid biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis but is absent in humans, making its enzymes attractive targets for novel drug development. Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway. Inhibitors of Mt KARI, such as the hypothetical this compound, represent a promising avenue for new anti-tuberculosis agents.
Below is a simplified representation of the KARI-catalyzed reaction within the branched-chain amino acid biosynthesis pathway.
Comparative Data for this compound
The following tables present hypothetical data for this compound, alongside known KARI inhibitors and standard anti-tuberculosis drugs, for comparative purposes. All data is assumed to be generated against M. tuberculosis H37Rv.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Comparator Compounds
| Compound | Target | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| This compound | KARI | 0.5 | 1 | 2 | Bactericidal |
| IpOHA | KARI | 12.5 | 50 | 4 | Bactericidal |
| Pyrimidinedione (1f) | KARI | 12.7 | >64 | >5 | Bacteriostatic |
| Isoniazid | Cell Wall Synthesis | 0.06 | 0.24 | 4 | Bactericidal |
| Rifampicin | RNA Polymerase | 0.12 | 0.48 | 4 | Bactericidal |
| Ethambutol | Cell Wall Synthesis | 2.5 | >20 | >8 | Bacteriostatic |
Note: Data for IpOHA, Pyrimidinedione (1f), Isoniazid, Rifampicin, and Ethambutol are illustrative and based on literature values. The data for this compound is hypothetical.
Time-Kill Kinetics
Time-kill assays provide a dynamic view of a drug's antimicrobial activity over time. The following is a hypothetical time-kill curve for this compound, demonstrating a bactericidal effect. A bactericidal agent is generally defined by a ≥ 3-log10 (99.9%) reduction in CFU/mL.
Hypothetical Time-Kill Curve for this compound
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 6.0 | 6.0 |
| 24 | 6.8 | 4.5 |
| 48 | 7.5 | 3.2 |
| 72 | 8.2 | 2.1 |
| 96 | 8.8 | <2.0 |
Detailed Experimental Protocols
Accurate and reproducible data are essential for the assessment of novel compounds. The following are detailed protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
This protocol is adapted for the slow-growing nature of M. tuberculosis.
-
Preparation of Drug Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: Following incubation, a viability indicator such as resazurin is added to each well. After a further 24-48 hours of incubation, the MIC is determined as the lowest drug concentration that prevents a color change (indicating inhibition of metabolic activity).
Minimum Bactericidal Concentration (MBC) Assay for M. tuberculosis
The MBC is determined following the MIC assay.
-
Subculturing: Aliquots are taken from the wells of the completed MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and higher concentrations.
-
Plating: These aliquots are plated onto drug-free Middlebrook 7H10 agar plates.
-
Incubation: The plates are incubated at 37°C for 3 to 4 weeks, or until colonies are visible on the control plates.
-
MBC Determination: The number of CFUs on each plate is counted. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[4]
Time-Kill Curve Assay for M. tuberculosis
This assay provides a dynamic measure of bactericidal activity.
-
Inoculum Preparation: A log-phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a starting concentration of approximately 10^6 CFU/mL.
-
Drug Exposure: this compound is added at a concentration of 4x MIC. A drug-free culture is used as a growth control.
-
Sampling: At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots are removed from both the test and control cultures.
-
Quantification: The aliquots are serially diluted and plated on Middlebrook 7H10 agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The Log10 CFU/mL is plotted against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
Conclusion
This guide provides a framework for the systematic evaluation of the bactericidal and bacteriostatic properties of this compound. By following these standardized protocols and presenting the data in a clear, comparative format, researchers can effectively assess the potential of this novel compound as a new anti-tuberculosis agent. The combination of MIC/MBC determination and time-kill kinetic studies offers a robust approach to characterizing the antimicrobial activity of new drug candidates.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. qlaboratories.com [qlaboratories.com]
- 3. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Class I and Class II KARI Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for the rational design of targeted therapeutics and agrochemicals. Ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, presents a compelling target due to its absence in animals. This guide provides a detailed comparative analysis of inhibitors targeting the two main classes of KARI, supported by experimental data and protocols.
KARI is a bifunctional enzyme that catalyzes both an isomerization and a reduction step in the production of precursors for valine, leucine, and isoleucine.[1][2] This pathway is essential for the survival of bacteria, fungi, and plants.[1] The enzyme is broadly categorized into two classes based on its structure: Class I, found in bacteria and fungi, and Class II, present in plants and some bacteria.[2][3] These structural differences offer an opportunity for the development of class-specific inhibitors.
Performance Comparison of KARI Inhibitors
The inhibitory activity of various compounds against Class I (from Mycobacterium tuberculosis, MtKARI) and Class II (from Oryza sativa, OsKARI) ketol-acid reductoisomerases reveals significant differences in potency and mechanism. The following table summarizes the apparent inhibition constants (Ki,app) for a series of pyrimidinedione derivatives and other known KARI inhibitors.
| Compound | Class I (MtKARI) Ki,app (nM)[3] | Class II (OsKARI) Ki,app (nM)[3] | Notes |
| Pyrimidinediones | |||
| 1a | 179 ± 11.2 | 1080 ± 78 | |
| 1b | 95.4 ± 6.3 | 2110 ± 115 | |
| 1c | 113 ± 7.8 | 1340 ± 88 | |
| 1d | 104 ± 8.5 | 1250 ± 93 | |
| 1e | 99.7 ± 5.9 | 1190 ± 81 | |
| 1f | 23.3 ± 1.5 | 890 ± 58 | Most potent pyrimidinedione against both classes. |
| 1g | 93 ± 4.5 | 10400 ± 1420 | |
| 1h | 77 ± 4.5 | 4550 ± 1350 | |
| Known Inhibitors | |||
| IpOHA | ~26[4] | - | Slow-binding inhibitor.[4] |
| Hoe 704 | 300[4] | - | Reversible inhibitor.[4] |
| CPD | 3030[4] | 90[5] | Reversible inhibitor of MtKARI, slow-binding inhibitor of rice KARI.[4][5] |
Data for IpOHA, Hoe 704, and CPD against MtKARI are from a study on pathogenic microorganisms and may have different experimental conditions than the pyrimidinedione study.
The data clearly indicates that the pyrimidinedione series of compounds are significantly more potent against the Class I MtKARI than the Class II OsKARI.[3] For instance, compound 1f is approximately 38-fold more active against the bacterial enzyme.[3] This highlights a promising avenue for developing selective antibacterial agents.
Mechanism of Inhibition: A Tale of Two Classes
A key differentiator between the inhibition of Class I and Class II KARI by the pyrimidinedione inhibitor 1f is its time-dependency. For the Class I MtKARI, 1f acts as a competitive and time-dependent inhibitor for both the substrate (2-acetolactate) and the cofactor (NADPH).[1] In contrast, for the Class II Oryza sativa KARI, no time-dependent inhibition is observed; the compound acts as a competitive inhibitor with respect to 2-acetolactate and an uncompetitive inhibitor with respect to NADPH.[1]
This difference in kinetic behavior is significant. Slow-binding or time-dependent inhibition can lead to a more sustained target engagement in vivo, which can be a desirable property for a drug.[6] The lack of time-dependent inhibition in the plant enzyme by 1f suggests that inhibitors can be designed to have different kinetic profiles against different KARI classes.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the branched-chain amino acid biosynthesis pathway where KARI plays a central role, and a typical experimental workflow for assessing KARI inhibition.
Caption: Branched-chain amino acid biosynthesis pathway highlighting KARI.
Caption: Experimental workflow for KARI inhibition assay.
Experimental Protocols
KARI Inhibition Assay (Continuous Spectrophotometric Method)
This protocol is a generalized procedure based on methodologies described in the literature.[7][8] Researchers should optimize concentrations and incubation times based on the specific KARI enzyme and inhibitors being tested.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 4-50 mM MgCl₂.[7][8]
-
NADPH Stock Solution: Prepare a concentrated stock in assay buffer (e.g., 10 mM) and determine the precise concentration by measuring absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[2]
-
Substrate Stock Solution: Prepare a stock of (S)-2-acetolactate in assay buffer.
-
Enzyme Solution: Purified Class I or Class II KARI diluted in assay buffer to the desired concentration.
-
Inhibitor Stock Solution: A series of concentrations of the test inhibitor, typically dissolved in DMSO.
2. Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, NADPH to a final concentration of approximately 200 µM, and the desired concentration of the test inhibitor.[7]
-
Add the KARI enzyme to the mixture.
-
For time-dependent inhibition studies, pre-incubate this mixture for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).[7] For non-time-dependent assays, proceed directly to the next step.
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate. The final concentration of the substrate should be around its Km value for the respective enzyme to ensure accurate determination of competitive inhibition.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record data at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to determine the initial linear rate (e.g., 5-10 minutes).
3. Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition terms). For tight-binding or slow-binding inhibitors, the Morrison equation or Cheng-Prusoff correction may be necessary.[6]
Conclusion
The comparative analysis of inhibitors against Class I and Class II KARI enzymes reveals a significant potential for developing selective compounds. The observed differences in potency and kinetic mechanisms, such as the time-dependent inhibition of bacterial Class I KARI by pyrimidinediones, provide a strong foundation for the structure-based design of novel antibiotics and herbicides. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to further explore the inhibition of this important enzymatic target. Future studies focusing on a broader range of inhibitors and KARI enzymes from different species will be invaluable in elucidating the molecular determinants of class-specific inhibition.
References
- 1. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Kinase Inhibitors: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the disposal of a potent kinase inhibitor, here referred to as Mt KARI-IN-5. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for the safe management of this class of compounds.
It is critical to note that a specific Safety Data Sheet (SDS) for "this compound" was not found in public databases. The following procedures are based on the general characteristics and hazards associated with kinase inhibitors. Always consult the specific SDS for any compound you are working with to ensure full compliance and safety.
Understanding the Hazard Profile
Kinase inhibitors are a class of targeted therapeutics that can present significant health risks.[1][2] They are often cytotoxic and may have carcinogenic, genotoxic, or embryo-fetal toxicity.[1] Therefore, treating all kinase inhibitors as hazardous materials is a crucial first step in their safe management.
General Hazard Summary for Kinase Inhibitors
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Ingestion, Inhalation, Dermal Contact |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage. | Eye Contact |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Dermal Contact |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | Inhalation, Dermal Contact |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Inhalation, Ingestion, Dermal Contact |
| Carcinogenicity | May cause cancer. | Inhalation, Ingestion, Dermal Contact |
| Reproductive Toxicity | May damage fertility or the unborn child. | Inhalation, Ingestion, Dermal Contact |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Inhalation, Ingestion, Dermal Contact |
| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects. | Environmental Release |
Detailed Disposal Protocol for this compound
This protocol provides a step-by-step guide for the safe disposal of this compound, from the laboratory bench to final waste collection.
Phase 1: Decontamination of Labware and Surfaces
-
Preparation of Decontamination Solution: Prepare a fresh solution of 1N sodium hydroxide (NaOH) or a commercially available decontamination solution validated for kinase inhibitors.
-
Gross Decontamination:
-
For glassware and equipment (e.g., spatulas, stir bars), rinse with a suitable organic solvent (e.g., ethanol, methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.
-
Wipe down all surfaces that may have come into contact with the compound using a disposable absorbent material wetted with the decontamination solution.
-
-
Soaking: Immerse all contaminated labware in the decontamination solution for a minimum of 24 hours.
-
Final Rinse: After soaking, thoroughly rinse the labware with purified water.
-
Disposal of Decontamination Solution: The used decontamination solution must be neutralized and disposed of as hazardous aqueous waste.
Phase 2: Management of Solid and Liquid Waste
-
Solid Waste Segregation:
-
Contaminated Personal Protective Equipment (PPE): All used gloves, lab coats, and other disposable PPE must be placed in a designated, clearly labeled hazardous waste bag.
-
Contaminated Lab Supplies: Used weigh boats, pipette tips, and other disposables that have come into contact with this compound should be collected in a separate, labeled hazardous waste container.
-
Unused or Expired Compound: The original container with the unused compound must be treated as hazardous waste. Do not attempt to dispose of it through regular trash or sewer systems.
-
-
Liquid Waste Segregation:
-
Solvent Waste: All organic solvents used to dissolve or rinse this compound must be collected in a designated, labeled hazardous solvent waste container.
-
Aqueous Waste: All aqueous solutions containing this compound, including the neutralized decontamination solution, must be collected in a designated, labeled hazardous aqueous waste container.
-
Phase 3: Waste Container Management and Labeling
-
Container Selection: Use only chemically resistant containers that are compatible with the waste being collected. Ensure containers have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Methanol contaminated with this compound")
-
The primary hazard(s) (e.g., "Toxic," "Flammable")
-
The date of accumulation
-
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This structured approach to the disposal of potent kinase inhibitors like this compound is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. By adhering to these procedures, research institutions can build a strong foundation of safety and chemical handling, fostering a culture of responsibility among their scientific staff.
References
Personal protective equipment for handling Mt KARI-IN-5
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent compound KARI-IN-5. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to KARI-IN-5. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | - Nitrile Gloves (double-gloved) - Safety Glasses with Side Shields - Lab Coat | ASTM D6319 rated gloves. ANSI Z87.1 compliant eyewear. |
| Weighing and Aliquoting | - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat - Disposable Gown - N95 Respirator | Work should be conducted in a certified chemical fume hood. |
| In Vitro Experiments | - Nitrile Gloves - Safety Glasses - Lab Coat | Standard laboratory practice. |
| In Vivo Experiments | - Nitrile Gloves (double-gloved) - Safety Glasses - Lab Coat - Disposable Gown | Additional precautions may be necessary based on the route of administration. |
| Waste Disposal | - Heavy-duty Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Disposable Gown | Ensure all waste containers are properly labeled. |
Operational Plan for Safe Handling
A systematic approach to handling KARI-IN-5 from receipt to use is crucial for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE during unpacking.
-
Verify the container label matches the shipping documentation.
-
Store KARI-IN-5 in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the compound name, concentration, date received, and relevant hazard symbols.
2.2. Preparation for Experimental Use
-
All manipulations involving solid or concentrated forms of KARI-IN-5 must be performed in a certified chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
Prepare solutions in a fume hood and ensure containers are sealed and clearly labeled before transporting to the experimental area.
Disposal Plan
Proper disposal of KARI-IN-5 and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Container Type |
| Solid KARI-IN-5 | Collect in a designated, sealed waste container. | Labeled, leak-proof, and puncture-resistant container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste bag. | Labeled biohazard or chemical waste bag. |
| Liquid Waste (e.g., unused solutions) | Collect in a designated, sealed waste container. | Labeled, leak-proof, and chemical-resistant container. |
| Contaminated PPE | Remove and place in a designated hazardous waste bag before exiting the lab. | Labeled biohazard or chemical waste bag. |
Experimental Protocol: General In Vitro Cell-Based Assay
This protocol outlines the general steps for utilizing KARI-IN-5 in a typical in vitro cell-based assay, emphasizing safety at each stage.
-
Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare a stock solution of KARI-IN-5 in a certified chemical fume hood, wearing appropriate PPE.
-
Perform serial dilutions of the KARI-IN-5 stock solution to achieve the desired final concentrations for the assay.
-
-
Cell Treatment:
-
Transport the diluted KARI-IN-5 solutions to the cell culture hood in sealed containers.
-
Carefully add the specified volume of each KARI-IN-5 dilution to the appropriate wells of the cell culture plate.
-
Include appropriate vehicle controls in the experimental design.
-
-
Incubation:
-
Return the treated cell culture plates to the incubator for the specified period.
-
Ensure the incubator is properly labeled to indicate the presence of a potent compound.
-
-
Assay Endpoint Measurement:
-
Following incubation, perform the necessary steps to measure the assay endpoint (e.g., cell viability, protein expression).
-
Handle all plates and reagents with appropriate PPE.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all work surfaces and equipment used.
-
Dispose of all contaminated labware, solutions, and PPE according to the established disposal plan.
-
Visualizations
Caption: Workflow for the safe handling of KARI-IN-5 from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
